molecular formula C26H45NO19 B164667 Lewis-b tetrasaccharide CAS No. 80081-06-7

Lewis-b tetrasaccharide

货号: B164667
CAS 编号: 80081-06-7
分子量: 675.6 g/mol
InChI 键: OXNGKCPRVRBHPO-XLMUYGLTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Alpha-L-Fucp-(1->2)-beta-D-Galp-(1->3)-[alpha-L-Fucp-(1->4)]-beta-D-GlcpNAc is an alpha-L-Fucp-(1->2)-beta-D-Galp-(1->3)-[alpha-L-Fucp-(1->4)]-D-GlcNAc where the glucosamine at the reducing end has beta-configuration at its anomeric centre;  Lewis b. It has a role as an epitope.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

80081-06-7

分子式

C26H45NO19

分子量

675.6 g/mol

IUPAC 名称

N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C26H45NO19/c1-6-12(31)15(34)18(37)24(40-6)44-20-10(5-29)42-23(39)11(27-8(3)30)21(20)45-26-22(17(36)14(33)9(4-28)43-26)46-25-19(38)16(35)13(32)7(2)41-25/h6-7,9-26,28-29,31-39H,4-5H2,1-3H3,(H,27,30)/t6-,7-,9+,10+,11+,12+,13+,14-,15+,16+,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-/m0/s1

InChI 键

OXNGKCPRVRBHPO-XLMUYGLTSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)O)CO)O)O)O

手性 SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O)CO)O)O)O

规范 SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)O)CO)O)O)O

同义词

Fucα1-2Galβ1-3(Fucα1-4)GlcNAc

产品来源

United States

Foundational & Exploratory

The Lewis Blood Group System: A Technical Review of Discovery, Biochemistry, and Clinical Application

[1][2]

Executive Summary: The "Exocrine" Blood Group

The Lewis blood group system (ISBT 007) represents a unique paradigm in immunohematology. Unlike the ABO or Rh systems, which are intrinsic to the erythroid lineage, Lewis antigens are not synthesized by red blood cells (RBCs).[1][2] They are tissue-histo-blood group antigens, synthesized primarily in the exocrine epithelium and secreted into plasma, where they are secondarily adsorbed onto the RBC membrane.[3][4][1]

For researchers and drug developers, the Lewis system is less about transfusion compatibility and more about understanding host-pathogen interactions (e.g., Helicobacter pylori, Norovirus) and the genetics of glycosylation (FUT2 and FUT3 interaction). This guide provides a mechanistic deep-dive into the system’s history, biochemistry, and experimental validation.

Historical Trajectory: The Deduction of Epistasis

The elucidation of the Lewis system is a masterclass in serological deduction, predating molecular genetics by decades.

The Timeline of Discovery
  • 1946: The First Antibody (Mourant): A.E.[5] Mourant discovered the first antibody, anti-Le

    
    , in two women. He noted the antibody reacted with ~22% of the English population. Crucially, he observed that Le(a+) red cells were exclusively found in non-secretors of ABH antigens, a correlation that hinted at a genetic link between the systems.
    
  • 1948: The Second Antibody (Andresen): Andresen identified anti-Le

    
    .[6] This was perplexing because the Le
    
    
    antigen appeared to be the product of an interaction rather than a simple allele.
  • 1948: The Secretor Connection (Grubb): R. Grubb formally established the correlation: Le(a+) individuals are ABH non-secretors. This was the first evidence that the Secretor gene (FUT2) and the Lewis gene (FUT3) were functionally intertwined.

  • 1955: The Genetic Hypothesis (Ceppellini): In a landmark insight, Ceppellini proposed that the Lewis and Secretor genes interact epistatically. He hypothesized that the Le

    
     antigen is not produced by a specific "Le
    
    
    gene" but is a hybrid product resulting from the action of the Lewis enzyme on a precursor already modified by the Secretor enzyme.
  • 1960s: Biochemical Confirmation (Watkins & Morgan): Through enzymatic degradation and inhibition studies, Watkins and Morgan proved Ceppellini’s hypothesis, identifying the specific fucose additions (α1-4 vs. α1-2) that define the antigens.

Biochemistry and Genetics: The Mechanism of Synthesis

The Lewis system depends on the sequential action of two glycosyltransferases: α-1,3/1,4-fucosyltransferase (encoded by FUT3, the Lewis gene) and α-1,2-fucosyltransferase (encoded by FUT2, the Secretor gene).[7][8]

The "Plasma-First" Mechanism

RBCs leave the bone marrow as Le(a-b-). They acquire Lewis antigens from plasma lipoproteins (primarily HDL) and aqueous dispersions of glycosphingolipids. This adsorption is reversible; transfused Le(a+) cells into a Le(a-) patient will lose their antigenicity within days.

Biosynthetic Pathway (Type 1 Chains)

Lewis antigens are built exclusively on Type 1 precursor chains (Galβ1-3GlcNAc), found in secretions and plasma. RBCs carry Type 2 chains (Galβ1-4GlcNAc), which form the backbone of ABO/H antigens but cannot be converted into Lewis antigens by FUT3.

Visualization: The FUT2/FUT3 Interaction

The following diagram illustrates the competitive and cooperative pathways of Lewis antigen synthesis.

LewisBiosynthesiscluster_competitionEnzymatic CompetitionPrecursorType 1 Precursor(Gal-beta-1,3-GlcNAc-R)LeaLewis a (Le^a)(Non-Secretor Phenotype)Precursor->LeaFucose added to GlcNAc(via FUT3)H_AntigenType 1 H Antigen(Secretor Precursor)Precursor->H_AntigenFucose added to Gal(via FUT2)LebLewis b (Le^b)(Secretor Phenotype)Lea->LebDirect conversion impossible(Steric hindrance)H_Antigen->LebFucose added to GlcNAc(via FUT3)FUT3FUT3 (Lewis Enzyme)alpha-1,4-fucosyltransferaseFUT2FUT2 (Secretor Enzyme)alpha-1,2-fucosyltransferase

Figure 1: The biosynthetic pathway of Lewis antigens on Type 1 chains. Note that FUT2 acts first to create the H antigen, which FUT3 then converts to Le^b.[7] If FUT2 is absent, FUT3 converts the precursor directly to Le^a.

Genotype-Phenotype Correlation

The phenotype is determined by the presence of functional alleles (Le vs le, Se vs se).

GenotypeEnzymes PresentAntigens in SecretionsRBC PhenotypeFrequency (Cauc.)
Le/-, Se/- FUT3 + FUT2Le^a, Le^b, HLe(a-b+) ~72%
Le/-, se/se FUT3 onlyLe^aLe(a+b-) ~22%
le/le, Se/- FUT2 onlyHLe(a-b-) ~5%
le/le, se/se NoneNoneLe(a-b-) ~1%

Technical Note: In Le(a-b+) individuals, small amounts of Le^a are still produced, but Le^b is dominant because FUT2 is highly efficient, converting most precursors to H before FUT3 acts.

Clinical and Biological Significance[1][2][4][9][10][11]

Transfusion Medicine[6][12]
  • Clinical Significance: Generally low. Lewis antibodies (Anti-Le^a, Anti-Le^b) are usually IgM, naturally occurring, and do not cross the placenta (no HDFN).[2]

  • Hemolysis: Rare cases of in vivo hemolysis occur if the antibody reacts at 37°C and binds complement.

  • Elution: Transfused Lewis-positive cells shed their antigens into the Lewis-negative recipient's plasma, often neutralizing the antibody.

Transplantation (The "Kidney" Link)

Unlike RBCs, kidney tissue synthesizes Lewis antigens intrinsically. Historical data suggested that Lewis-mismatched renal grafts had lower survival rates, though modern immunosuppression has marginalized this effect.

Host-Pathogen Interactions (Drug Development Targets)

This is the highest value area for current research. Lewis antigens function as "decoy" receptors or attachment sites for pathogens.

  • Helicobacter pylori: The BabA adhesin of H. pylori binds specifically to the Le^b antigen on gastric mucosa.[9] Le(a-b+) individuals (Secretors) are more susceptible to H. pylori infection and peptic ulcers.

  • Norovirus: Many Norovirus strains bind to H type 1 and Le^b antigens.[2] "Non-secretors" (se/se) are often resistant to common Norovirus strains (e.g., GII.4) because they lack the specific carbohydrate docking site.

Experimental Protocols: Validation & Phenotyping

As a scientist, you must validate the "plasma adsorption" theory in your own lab to confirm ambiguous phenotypes.

Protocol: The Adsorption/Elution Confirmation

This experiment confirms that Lewis antigens on RBCs are acquired from plasma.

Objective: Transform Le(a-b-) cells into Le(a+b-) or Le(a-b+) by incubating with donor plasma.

Materials:

  • Donor RBCs: Group O, Le(a-b-) (confirmed).

  • Donor Plasma 1: Group AB, Le(a+b-).[10]

  • Donor Plasma 2: Group AB, Le(a-b+).

  • Control Plasma: Group AB, Le(a-b-).[10]

Workflow Visualization:

AdsorptionProtocolStartLe(a-b-) RBCs(Fresh, Washed x3)IncubateIncubate withTarget Plasma(24h @ 37°C)Start->IncubateSuspend to 50% HctWashWash RBCs x4(Saline)Incubate->WashRemove PlasmaTestPhenotype withAnti-Lea / Anti-LebWash->TestPrepare 3% susp.ResultAcquired PhenotypeConfirmedTest->ResultAgglutination

Figure 2: Experimental workflow for in vitro adsorption of Lewis antigens onto erythrocytes.

Step-by-Step Methodology:

  • Preparation: Wash Le(a-b-) RBCs three times with phosphate-buffered saline (PBS) to remove autologous plasma.

  • Incubation: Mix 1 mL of packed RBCs with 2 mL of donor plasma (Le(a+b-) or Le(a-b+)).

    • Critical Control: Incubate an aliquot with Le(a-b-) plasma to rule out non-specific uptake.

  • Conditioning: Incubate at 37°C for 24 hours. Gentle agitation is recommended.

  • Washing: Wash cells 4 times with warm PBS (37°C) to remove unbound plasma proteins. Cold washing may reduce elution efficiency.

  • Testing: Perform standard tube hemagglutination using monoclonal Anti-Le^a and Anti-Le^b.

  • Result Interpretation: The Le(a-b-) cells should now type as the phenotype of the plasma donor, confirming the adsorption mechanism.

Troubleshooting Nuances
  • Pregnancy: Pregnant women often transiently type as Le(a-b-) due to increased plasma volume and lipoprotein changes which strip antigens from RBCs.[2] Do not phenotype for permanent record during pregnancy.

  • The "Le(a+b+)" Phenotype: Common in infants (transient) and in specific Asian/Polynesian populations due to a weak Secretor allele (FUT2w) that allows some Le^a to persist alongside Le^b.

References

  • Mourant, A. E. (1946).[6] "A 'New' Human Blood Group Antigen of Frequent Occurrence."[6] Nature, 158, 237.[6] Link

  • Grubb, R. (1948).[2][11] "Correlation between Lewis Blood Group and Secretor Character in Man." Nature, 162, 933.[11] Link

  • Ceppellini, R. (1955).[12] "On the genetics of secretor and Lewis characters: A family study." Proceedings of the 5th International Congress of Blood Transfusion, Paris.

  • Watkins, W. M. (1966).[6] "Blood-group substances."[5][6][13][9][11][12][14] Science, 152(3721), 172-181. Link

  • Borén, T., et al. (1993). "Attachment of Helicobacter pylori to human gastric epithelium mediated by blood group antigens."[9] Science, 262(5141), 1892-1895. Link

  • Nordgren, J., & Svensson, L. (2019). "Genetic susceptibility to human norovirus infection: an update." Viruses, 11(3), 226. Link

Technical Guide: Chemical Properties & Bio-Interface of Lewis-b Tetrasaccharide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Lewis-b antigen (Le^b) is a fucosylated tetrasaccharide and a critical histo-blood group antigen (HBGA) found on gastric epithelial surfaces and in secretions. Chemically defined as Fuc


1-2Gal

1-3(Fuc

1-4)GlcNAc
, Le^b acts as a high-affinity ligand for the Helicobacter pylori adhesin BabA (Blood group antigen-binding Adhesin). Understanding the stereochemical rigidity, enzymatic synthesis, and ligand-receptor thermodynamics of Le^b is essential for developing anti-adhesive therapeutics and diagnostic glycan arrays. This guide synthesizes the structural chemistry, synthetic protocols, and binding kinetics required for high-level R&D applications.

Molecular Architecture & Stereochemistry

Structural Definition

Le^b is a Type 1 chain derivative. Unlike Type 2 chains (found in Le^y), which possess a Gal


1-4GlcNAc backbone, Le^b is built upon a Gal

1-3GlcNAc
core. Its defining feature is difucosylation:
  • 
    1-2 Fucosylation:  At the terminal Galactose (H-antigen determinant).
    
  • 
    1-4 Fucosylation:  At the sub-terminal N-Acetylglucosamine (Lewis determinant).[1]
    

IUPAC Name:


-L-Fucopyranosyl-(1

2)-

-D-galactopyranosyl-(1

3)-[

-L-fucopyranosyl-(1

4)]-2-acetamido-2-deoxy-

-D-glucopyranose.[1]
Conformational Dynamics (The "Stacked" State)

In aqueous solution, Le^b adopts a highly restricted conformation due to steric crowding between the two fucose residues.

  • Fuc-Fuc Interaction: The Fuc

    
    1-2 and Fuc
    
    
    
    1-4 residues are spatially proximate. NMR NOESY studies reveal a "stacked" conformation where the hydrophobic faces of the fucose rings interact.
  • The "Tyrosine Clamp" Pre-organization: This rigid solution-state conformation pre-organizes the glycan for binding. When interacting with H. pylori BabA, the protein utilizes a "Tyrosine clamp" (specifically Tyr132, Tyr243 in some strains) to lock this conformation, but the entropic penalty is minimized because Le^b is already sterically constrained.

Protocol: Chemo-Enzymatic Synthesis of Le^b

Rationale: While total chemical synthesis (using thioglycoside donors) is possible, it is labor-intensive and requires extensive protecting group manipulation. For drug development and array printing, a one-pot multienzyme (OPME) approach is superior in yield and stereochemical purity.

Reagents & Systems
  • Acceptor: Gal

    
    1-3GlcNAc
    
    
    
    -ProN
    
    
    (Type 1 chain with propyl azide linker for conjugation).
  • Donors: Guanosine 5'-diphosphate-L-fucose (GDP-Fuc).

  • Enzymes:

    • Hp

      
      1,2FT (Helicobacter pylori 
      
      
      
      1-2 Fucosyltransferase).
    • Hp

      
      1,3/4FT (Helicobacter pylori 
      
      
      
      1-3/4 Fucosyltransferase).
    • Alkaline Phosphatase (AP) to degrade inhibiting GDP byproduct.

Step-by-Step Workflow
  • Reaction Assembly: In a 50 mL centrifuge tube, dissolve Type 1 acceptor (10 mM final) and GDP-Fuc (2.5 eq) in Tris-HCl buffer (100 mM, pH 7.5).

  • Cofactor Addition: Add MnCl

    
     (10 mM) and MgCl
    
    
    
    (10 mM). These divalent cations are obligate cofactors for the glycosyltransferases.
  • Enzyme Initiation: Add Hp

    
    1,2FT (2 U/mL) and Hp
    
    
    
    1,3/4FT (2 U/mL). Add Alkaline Phosphatase (5 U/mL) to hydrolyze GDP to GMP/Pi, driving the reaction forward (Le Chatelier’s principle).
  • Incubation: Incubate at 37°C with gentle agitation (100 rpm) for 24–48 hours. Monitor consumption of acceptor via Thin Layer Chromatography (TLC) (Solvent: n-Propanol:H

    
    O:NH
    
    
    
    OH, 6:3:1).
  • Purification (Self-Validating Step):

    • Quench reaction by heating to 95°C for 5 min (denatures enzymes).

    • Centrifuge (10,000 x g, 10 min) to remove precipitate.

    • Pass supernatant through a Bio-Gel P-2 size exclusion column or C18 reverse-phase HPLC (Gradient: 0-20% MeOH in H

      
      O).
      
    • Validation: Mass Spectrometry (ESI-MS) must show [M+H]+ or [M+Na]+ peak corresponding to the difucosylated product (Calc. MW: ~675.63 Da).[2]

Physicochemical & Analytical Profiling

Quantitative Data Summary
PropertyValue / CharacteristicNotes
Molecular Formula C

H

NO

Molecular Weight 675.63 g/mol Monoisotopic
Solubility High in H

O (>50 mM)
Due to multiple -OH groups
pKa ~12-13 (Sugar -OH)Neutral at physiological pH
Critical Stability Acid labile < pH 4.0Fucosidic bonds hydrolyze rapidly in acid
Key NMR Diagnostic Signals (D O, 600 MHz)

Use these shifts to validate structural integrity.

ResidueAtom

H (ppm)
Multiplicity

C (ppm)
Diagnostic Feature
Fuc (

1-2)
H-15.00 - 5.35d,

Hz
~100.5Anomeric

-linkage
Fuc (

1-2)
H-61.20 - 1.28d~16.5Methyl doublet (Shielded)
Fuc (

1-4)
H-14.85 - 5.10d,

Hz
~99.8Anomeric

-linkage
Fuc (

1-4)
H-61.10 - 1.18d~16.8Methyl doublet
GlcNAc N-Ac2.00 - 2.05s~23.0Acetyl methyl

Biological Interface: The BabA Interaction

The primary pharmacological interest in Le^b is its role as a receptor for H. pylori.

Binding Mechanism

The interaction is not merely hydrophobic; it is a complex network of hydrogen bonds.

  • The "H-Bond Network": Crystal structures (e.g., PDB 5F7M) reveal that BabA forms hydrogen bonds with Fuc1 (the

    
    1-2 Fuc), GlcNAc3, Fuc4 (the 
    
    
    
    1-4 Fuc), and Gal5.
  • Critical Residues: The BabA loop containing Asp233 and Ser244 is critical. A mutation here destroys binding.

  • Avidity vs. Affinity:

    • Monovalent

      
      : ~200–250 
      
      
      
      M (Weak).
    • Multivalent (Bacterial surface): High avidity is achieved via the "Velcro effect," effectively lowering the apparent

      
       to the nanomolar range.
      

Visualization & Pathways

Biosynthetic Pathway (Type 1 Chain)

This diagram illustrates the specific enzymatic steps distinguishing Le^b from H-antigen and Le^a.

Biosynthesis Type1 Type 1 Chain (Gal-b1,3-GlcNAc) H_Ag H-Antigen (Type 1) (Fuc-a1,2-Gal...) Type1->H_Ag FUT2 (Se gene) (a1,2-FucT) Lea Lewis-a (Le^a) (...Fuc-a1,4-GlcNAc) Type1->Lea FUT3 (a1,4-FucT) Leb Lewis-b (Le^b) (Difucosylated) H_Ag->Leb FUT3 (Le gene) (a1,3/4-FucT) Lea->Leb FUT2 (Inefficient)

Caption: Enzymatic biosynthesis of Lewis-b. The primary route involves FUT2 acting on the Type 1 precursor followed by FUT3. The dashed line represents a kinetically unfavorable pathway.

Experimental Workflow: Surface Plasmon Resonance (SPR)

A self-validating workflow for determining


 of Le^b against BabA.

SPR_Workflow Step1 1. Chip Activation (CM5 Sensor Chip + EDC/NHS) Step2 2. Ligand Immobilization (BSA-Lewis-b Conjugate) Step1->Step2 Amine Coupling Step3 3. Reference Channel (BSA only / Blocked) Step1->Step3 Step4 4. Analyte Injection (Recombinant BabA, 0-500 uM) Step2->Step4 Step3->Step4 Subtraction Step5 5. Data Fitting (1:1 Langmuir Model) Step4->Step5 Sensogram Analysis

Caption: SPR workflow for kinetic analysis. Critical control involves a reference channel with non-fucosylated carrier protein to subtract non-specific binding.

References

  • Moonens, K., et al. (2016). Structural basis of Lewis-b antigen binding by the Helicobacter pylori adhesin BabA. Science Advances. Link

  • Borén, T., et al. (1993). Attachment of Helicobacter pylori to human gastric epithelium mediated by blood group antigens. Science. Link

  • Furevi, A., et al. (2022).[3][4] Complete 1H and 13C NMR chemical shift assignments of mono- to tetrasaccharides. Carbohydrate Research. Link[4]

  • Aspholm-Hurtig, M., et al. (2004). Functional adaptation of BabA, the H. pylori ABO blood group antigen binding adhesin. Science. Link

  • Wang, W., et al. (2013). Chemoenzymatic synthesis of complex carbohydrates. Current Opinion in Chemical Biology. Link

Sources

Lewis-b tetrasaccharide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Lewis-b Tetrasaccharide: Molecular Identity, Biosynthesis, and Therapeutic Relevance Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Lewis-b (Le


) tetrasaccharide is a biologically potent histo-blood group antigen found on the surface of erythrocytes and in mucosal secretions of individuals possessing both functional FUT2 (Secretor) and FUT3 (Lewis) genes.[1] Structurally, it is a difucosylated derivative of the Type 1 oligosaccharide chain. Beyond its role in blood typing, Le

is a critical molecular focal point in infectious disease, serving as the primary receptor for the Helicobacter pylori adhesin BabA. This guide provides a rigorous technical analysis of the Le

molecule, detailing its physicochemical properties, biosynthetic pathways, analytical characterization, and role in host-pathogen kinetics.

Molecular Identity & Physicochemical Properties

The Le


 tetrasaccharide is defined by the addition of two L-fucose residues to a core Type 1 disaccharide (Gal

1-3GlcNAc).
PropertyData
Common Name Lewis-b tetrasaccharide (Le

)
IUPAC Name

-L-Fucopyranosyl-(1

2)-

-D-galactopyranosyl-(1

3)-[

-L-fucopyranosyl-(1

4)]-N-acetyl-

-D-glucosamine
Chemical Formula C

H

NO

Molecular Weight 675.63 g/mol
Monoisotopic Mass 675.2586 Da
CAS Number 80081-06-7
Core Structure Type 1 Chain (Gal

1-3GlcNAc)
Epitope Type Difucosylated (H type 1 derivative)
Structural Connectivity

The molecule consists of a galactose residue linked


1-3 to N-acetylglucosamine (the Type 1 core).[2] This core is modified by:
  • An

    
    1-2 linked fucose on the Galactose (H antigen determinant).[3][2]
    
  • An

    
    1-4 linked fucose on the GlcNAc (Lewis determinant).[3]
    

LewisB_Structure Figure 1: Structural Connectivity of Lewis-b Tetrasaccharide GlcNAc GlcNAc (Reducing End) Gal Galactose (Gal) Gal->GlcNAc β1-3 Linkage Fuc1 Fucose (Fuc) Fuc1->Gal α1-2 Linkage (FUT2) Fuc2 Fucose (Fuc) Fuc2->GlcNAc α1-4 Linkage (FUT3)

Biosynthesis and Structural Biology

The synthesis of Le


 is non-templated and relies on the sequential action of specific glycosyltransferases in the Golgi apparatus. It is strictly dependent on the "Secretor" phenotype.
Biosynthetic Pathway

The pathway begins with a Type 1 precursor chain. The order of fucosylation is critical:

  • FUT2 (Secretor Enzyme): Adds Fucose

    
    1-2 to Galactose. This creates the H Antigen (Type 1) .[1][4]
    
  • FUT3 (Lewis Enzyme): Adds Fucose

    
    1-4 to GlcNAc.[5] This converts the H antigen into Lewis-b .
    

Note: If FUT3 acts first, it creates Lewis-a (Le


).[1] FUT2 cannot act on Le

because the

1-4 fucose sterically hinders the

1-2 transferase. Therefore, Le

synthesis must proceed via the H antigen intermediate.

Biosynthesis Figure 2: Biosynthetic Pathway of Lewis Antigens via FUT2 and FUT3 Precursor Type 1 Chain Precursor (Galβ1-3GlcNAc-R) H_Antigen H Antigen (Type 1) (Fucα1-2Galβ1-3GlcNAc-R) Precursor->H_Antigen Major Pathway (Secretors) Lewis_A Lewis-a (Le^a) (Galβ1-3[Fucα1-4]GlcNAc-R) Precursor->Lewis_A Alternative (Non-Secretors) Lewis_B Lewis-b (Le^b) (Fucα1-2Galβ1-3[Fucα1-4]GlcNAc-R) H_Antigen->Lewis_B FUT3 Action Lewis_A->Lewis_B Blocked (Steric Hindrance) FUT2 FUT2 (α1,2-FucT) FUT3 FUT3 (α1,4-FucT)

Analytical Characterization

Accurate identification of Le


 requires distinguishing it from its isomer, Lewis-y (Le

), which is built on a Type 2 chain (Gal

1-4GlcNAc).
Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for linkage analysis. In D


O, the anomeric protons provide diagnostic signals.
  • 
    -Anomers (Fucose):  Typically resonate downfield (4.8 – 5.5 ppm).
    
    • Fuc (

      
      1-2):  Distinct doublet around 
      
      
      
      5.30 ppm (
      
      
      Hz).
    • Fuc (

      
      1-4):  Distinct doublet around 
      
      
      
      5.00 ppm.
  • 
    -Anomers (Gal, GlcNAc):  Resonate upfield (4.4 – 4.6 ppm) with larger coupling constants (
    
    
    
    Hz), indicative of the trans-diaxial arrangement.
  • Conformational Note: 1H-NMR studies reveal a "stacking" interaction between the Fuc(

    
    1-4) and the Gal residue, which stabilizes a specific solution conformation known as the "hydrophobic patch." This patch is critical for protein binding.
    
Mass Spectrometry (MS)
  • ESI-MS (Positive Mode):

    • [M+Na]

      
      : 
      
      
      
      698.63
    • [M+H]

      
      : 
      
      
      
      676.63
  • Fragmentation Pattern (MS/MS): Sequential loss of fucose residues (

    
     146) confirms the terminal placement of the two deoxyhexoses.
    

Pathogenic Relevance: H. pylori Adhesion[6][7][8][9]

The clinical significance of Le


 lies in its role as a receptor for Helicobacter pylori, a Class I carcinogen.
Mechanism of Action
  • Bacterial Adhesin: The H. pylori outer membrane protein BabA (Blood group antigen-binding Adhesin) binds specifically to Le

    
     on the gastric epithelium.[6]
    
  • Binding Pocket: X-ray crystallography of BabA reveals a shallow pocket that accommodates the Le

    
     tetrasaccharide.
    
  • Key Interactions: The binding is mediated by a hydrogen bond network involving:

    • Fuc1 (

      
      1-2):  Critical for high-affinity recognition.
      
    • Fuc4 (

      
      1-4):  Provides specificity, distinguishing Le
      
      
      
      from H-antigen.
    • Gal5 & GlcNAc3: Stabilize the orientation.

Therapeutic Implications
  • Affinity vs. Avidity: The monovalent interaction between BabA and free Le

    
     tetrasaccharide is weak (
    
    
    
    ).[6][7] However, the multivalent presentation of Le
    
    
    on cell surfaces creates a high-avidity "Velcro" effect.
  • Drug Targets: Soluble Le

    
     analogs or glycomimetics are investigated as anti-adhesion therapies to competitively inhibit H. pylori colonization without using antibiotics.
    

Synthesis & Production Protocols

For research and drug development, obtaining pure Le


 is achieved via two primary methods.
Method A: Chemoenzymatic Synthesis (Preferred)

This method offers the highest stereoselectivity and yield.

  • Starting Material: Benzyl-glycoside of GlcNAc.

  • Step 1 (Galactosylation): Use

    
    1,3-galactosyltransferase to form the Type 1 core.
    
  • Step 2 (Fucosylation 1): Use

    
    1,2-fucosyltransferase (FUT2) with GDP-Fucose to form H-antigen.
    
  • Step 3 (Fucosylation 2): Use

    
    1,4-fucosyltransferase (FUT3) to install the final fucose.
    
  • Purification: HPLC or size-exclusion chromatography.

Method B: Chemical Synthesis

Requires complex protecting group manipulations (benzylation/acetylation) to ensure correct stereochemistry of the


-fucosidic bonds. This is generally lower yield and more labor-intensive than enzymatic routes.

References

  • PubChem. Lewis B tetrasaccharide | C26H45NO19. National Library of Medicine. [Link]

  • Moonens, K., et al. (2016). Structural basis of Lewis-b antigen binding by the Helicobacter pylori adhesin BabA. Science Advances. [Link]

  • Reactome. Lewis blood group biosynthesis. [Link][5]

  • Doores, K.J., et al. (2011). A Prophylactic Vaccine for the Prevention of H. pylori Infection. National Institutes of Health. [Link]

Sources

Fucosyltransferase enzymes in Lewis-b synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fucosyltransferase Enzymes in Lewis-b Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Lewis-b (


) antigen is a difucosylated tetrasaccharide (Fuc

1-2Gal

1-3[Fuc

1-4]GlcNAc

1-R) restricted to the Type 1 glycan chain. Beyond its role in blood group typing,

is a critical focal point in biomedical research as the primary adhesion receptor for Helicobacter pylori (via the BabA adhesin) and a susceptibility factor for specific Norovirus strains.

For drug development professionals, the synthesis of


 presents a unique stereochemical challenge: the "Order of Addition" rule. Successful chemoenzymatic synthesis requires the sequential action of 

1,2-fucosyltransferase (FUT2) followed by

1,3/4-fucosyltransferase (FUT3). Reversing this order results in the irreversible formation of Lewis-a (

), a dead-end product for

synthesis.

This guide details the mechanistic logic, kinetic parameters, and a self-validating One-Pot Multienzyme (OPME) protocol for the high-yield synthesis of


 glycoconjugates.

Part 1: Molecular Architecture & Biosynthetic Logic

The biosynthesis of Lewis antigens is governed by the competitive and sequential actions of glycosyltransferases on the Type 1 precursor chain (Gal


1-3GlcNAc).
The "Order of Addition" Constraint

The synthesis of


 is non-commutative.
  • Step 1 (FUT2 Action): The Type 1 precursor must first be fucosylated at the Galactose C2 position by FUT2 (Secretor enzyme) to form the H-antigen (Type 1).

  • Step 2 (FUT3 Action): Only after the H-antigen is formed can FUT3 (Lewis enzyme) fucosylate the GlcNAc C4 position.

Critical Failure Mode: If FUT3 acts first, it produces the


 antigen.[1] The fucose moiety at the GlcNAc C4 position introduces severe steric hindrance, physically blocking the active site of FUT2 from accessing the Galactose C2 hydroxyl. Thus, 

cannot be converted into

.
Pathway Visualization

LewisBiosynthesis Precursor Type 1 Precursor (Galβ1-3GlcNAc) H_Antigen H-Antigen Type 1 (Fucα1-2Galβ1-3GlcNAc) Precursor->H_Antigen FUT2 (α1,2-FucT) Essential First Step Le_a Lewis-a (Le^a) (Galβ1-3[Fucα1-4]GlcNAc) Precursor->Le_a FUT3 (α1,4-FucT) Le_b Lewis-b (Le^b) (Fucα1-2Galβ1-3[Fucα1-4]GlcNAc) H_Antigen->Le_b FUT3 (α1,4-FucT) Le_a->Le_b BLOCKED (Steric Hindrance)

Figure 1: The biosynthetic bifurcation of Lewis antigens. Green path indicates the required sequence for Le-b synthesis. Red path indicates the dead-end formation of Le-a.

Part 2: The Enzymatic Core (FUT2 & FUT3)

Understanding the kinetic profiles of these enzymes is essential for optimizing reaction conditions. While mammalian enzymes are biologically relevant, bacterial homologs (e.g., from H. pylori) are often used in synthesis for their stability and expression yields.

Enzyme Characterization Table
FeatureFUT2 (Secretor Type) FUT3 (Lewis Type)
EC Number 2.4.1.692.4.1.65
Primary Activity

1,2-Fucosyltransferase

1,3/4-Fucosyltransferase
Acceptor Substrate Gal

1-3GlcNAc (Type 1) & Gal

1-4GlcNAc (Type 2)
H-Type 1 (preferred for

) & Type 1 Precursor
Donor Substrate GDP-

-L-Fucose
GDP-

-L-Fucose
Reaction pH Optimum 6.5 – 7.27.0 – 7.5
Divalent Cation

(Essential)

or

Kinetic

(Donor)
~15-30

M (GDP-Fuc)
~10-20

M (GDP-Fuc)
Inhibitors GDP (Product inhibition), NEMGDP, high ionic strength

Technical Insight: FUT3 is unique among fucosyltransferases as it possesses both


1,3 and 

1,4 activity. However, the

1,4 activity is strictly constrained to Type 1 chains (Gal

1-3GlcNAc).

Part 3: Chemoenzymatic Synthesis Protocol

Direct synthesis using stoichiometric GDP-Fucose is cost-prohibitive (


$500/100mg). The industry standard is the One-Pot Multienzyme (OPME)  system utilizing a GDP-Fucose regeneration cycle.
The FKP Regeneration System

This protocol utilizes the bifunctional enzyme FKP (L-fucokinase / GDP-fucose pyrophosphorylase) from Bacteroides fragilis.[2][3][4] It converts inexpensive L-Fucose into GDP-Fucose in situ.

OPME Workflow Diagram

OPMECycle Fucose L-Fucose FKP Enzyme 1: FKP (B. fragilis) Fucose->FKP ATP_GTP ATP + GTP ATP_GTP->FKP GDP_Fuc GDP-Fucose FUT2 Enzyme 2: FUT2 (α1,2-FucT) GDP_Fuc->FUT2 FKP->GDP_Fuc Regeneration PPi PPi FKP->PPi Product Product (H-Antigen -> Le-b) FUT2->Product Glycosylation GDP GDP FUT2->GDP PpA Enzyme 3: PpA (Pyrophosphatase) Pi 2Pi PpA->Pi Drives Reaction Acceptor Acceptor (Galβ1-3GlcNAc-R) Acceptor->FUT2 PPi->PpA

Figure 2: The One-Pot Multienzyme (OPME) cycle. FKP regenerates GDP-Fucose, while PpA hydrolyzes pyrophosphate to prevent inhibition and drive equilibrium forward.[5][6]

Step-by-Step Protocol: Preparative Scale (100 mg)

Reagents:

  • Acceptor: Gal

    
    1-3GlcNAc-
    
    
    
    -ProN
    
    
    (or similar aglycone)
  • Donor Precursor: L-Fucose (1.5 eq per fucosylation site)

  • Cofactors: ATP (1.5 eq), GTP (1.5 eq),

    
     (20 mM)
    
  • Enzymes: FKP, Inorganic Pyrophosphatase (PpA),

    
    1,2-FucT (e.g., H. pylori FutC), 
    
    
    
    1,3/4-FucT (e.g., H. pylori FutA).

Procedure:

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.5) containing 20 mM

    
    . Note: Manganese (
    
    
    
    ) is more active but can cause precipitation of nucleotides; Magnesium is preferred for one-pot scales.
  • Step 1:

    
    1,2-Fucosylation (Formation of H-Antigen): 
    
    • Dissolve Acceptor (10 mM final) in buffer.

    • Add L-Fucose (1.2 eq), ATP (1.2 eq), GTP (1.2 eq).

    • Add FKP (2-5 mg) and PpA (0.5 mg).

    • Add

      
      1,2-FucT . Incubate at 37°C with gentle shaking.
      
    • Monitoring: Check by TLC (Ethyl Acetate:Methanol:Water 5:2:1) or HPLC. The shift should be distinct.

  • Step 2:

    
    1,4-Fucosylation (Conversion to 
    
    
    
    ):
    • Do not purify the intermediate unless necessary for characterization.

    • Add a second bolus of L-Fucose (1.2 eq), ATP, GTP to the same pot.

    • Add

      
      1,3/4-FucT .[7][8]
      
    • Incubate at 37°C for 12-24 hours.

  • Purification:

    • Quench reaction by heating to 95°C for 5 min (denatures enzymes) or adding equal volume of ice-cold ethanol.

    • Centrifuge to remove precipitate.

    • Purify via Size Exclusion Chromatography (Bio-Gel P-2) or HPLC (C18 or Amide column).

Part 4: Analytical Validation

To ensure the integrity of the synthesized


 antigen, specific analytical signatures must be verified.
1. Mass Spectrometry (ESI-MS)
  • Expected Mass Shift: Each fucose addition adds 146 Da .

  • Target:

    
     tetrasaccharide (Fuc
    
    
    
    GalGlcNAc) should show
    
    
    corresponding to the mass of the acceptor + 292 Da.
2. 1H-NMR Spectroscopy (The Gold Standard)

The anomeric protons and methyl groups of fucose provide definitive structural proof.

ResidueSignal TypeChemical Shift (

ppm)
Diagnostic Feature
Fuc

1-2 (H-1)
Doublet~5.30 - 5.40High chemical shift anomeric proton
Fuc

1-4 (H-1)
Doublet~5.00 - 5.10Distinct from

1-2
Fuc (

)
Doublet~1.20 - 1.30Two distinct doublets indicating two fucose residues
GlcNAc (H-1) Doublet~4.50

-linkage confirmation

Part 5: Clinical & Pharmaceutical Applications

1. H. pylori Adhesion Inhibition

The primary clinical relevance of


 is its interaction with the BabA  (Blood group antigen binding Adhesin) outer membrane protein of Helicobacter pylori.[9][10][11]
  • Mechanism: BabA binds

    
     via a hydrogen bond network involving the Fuc
    
    
    
    1-2 and Fuc
    
    
    1-4 residues.
  • Therapeutic Strategy: Soluble

    
     glycoconjugates or multivalent 
    
    
    
    -dendrimers act as "decoy receptors," competitively inhibiting bacterial adhesion to the gastric mucosa.
2. Drug Delivery Targeting

 is overexpressed in certain adenocarcinomas. Liposomes functionalized with 

antibodies or lectins (like Ulex europaeus agglutinin I) can be used for targeted delivery of cytotoxic payloads.

References

  • Kumagai, H., et al. (2022). "Fucosyltransferase 2: A Genetic Risk Factor for Intestinal Diseases."[7] Frontiers in Immunology. Link

  • Moon, S., et al. (2015). "Structural basis of Lewis-b antigen binding by the Helicobacter pylori adhesin BabA." Science Advances. Link[11]

  • Yi, W., et al. (2009). "Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan derivatives." Proceedings of the National Academy of Sciences (PNAS). Link

  • Yu, H., & Chen, X. (2016). "One-pot multienzyme (OPME) systems for chemoenzymatic synthesis of carbohydrates."[12] Organic & Biomolecular Chemistry. Link

  • Reactome Pathway Database. "Lewis blood group biosynthesis." Link

Sources

The Lewis-b (Le^b) Tetrasaccharide: Biosynthesis, Tissue Profiling, and Clinical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Lewis-b (Le^b) antigen is a fucosylated tetrasaccharide (Fucα1-2Galβ1-3[Fucα1-4]GlcNAcβ1-R) belonging to the Type 1 histo-blood group antigen (HBGA) family. Unlike Type 2 determinants (ABO), Le^b is primarily an antigen of exocrine secretions and mucosal epithelium, secondarily adsorbed onto red blood cells.[1]

For drug development professionals, Le^b represents a critical interface between host genetics and pathogen susceptibility. It serves as the primary docking receptor for Helicobacter pylori (via BabA) and human Norovirus (GII.4 genotype). Furthermore, its expression pattern shifts dramatically in oncology, acting as a differentiation marker in gastric cancer and an oncofetal antigen in colorectal carcinoma. This guide details the biosynthetic logic, tissue distribution, and validated detection protocols for Le^b.

Biosynthetic Logic & Genetic Regulation

The expression of Le^b is not a direct gene product but the result of the sequential action of two glycosyltransferases: Fucosyltransferase 2 (FUT2) and Fucosyltransferase 3 (FUT3) .

The "Secretor" Constraint[2]
  • Type 1 Chain Precursor: Galβ1-3GlcNAcβ1-R.

  • Step 1 (FUT2 - Secretor Gene): Adds fucose in α1-2 linkage to Galactose. This creates the H antigen (Type 1) . Individuals lacking functional FUT2 (se/se) cannot form the H antigen and thus cannot form Le^b.

  • Step 2 (FUT3 - Lewis Gene): Adds fucose in α1-4 linkage to GlcNAc.

    • If FUT2 acted first: The result is Le^b (Fucα1-2Gal...Fucα1-4GlcNAc).

    • If FUT2 is absent: FUT3 acts on the precursor to form Le^a (Gal...Fucα1-4GlcNAc).

Therefore, Le^b expression is restricted to individuals who are both Lewis positive (Le+) and Secretors (Se+) .

Visualization: Le^b Biosynthetic Pathway

LewisBiosynthesis Precursor Type 1 Precursor (Galβ1-3GlcNAc) Lea Lewis a (Le^a) (Non-Secretor Phenotype) Precursor->Lea FUT3 (α1-4 FucT) H_Ag H Antigen (Type 1) Precursor->H_Ag FUT2 (α1-2 FucT) (Secretor Gene) Leb Lewis b (Le^b) (Secretor Phenotype) Lea->Leb Blocked (Steric Hindrance) H_Ag->Leb FUT3 (α1-4 FucT)

Figure 1: The sequential enzymatic glycosylation required for Le^b synthesis. Note that FUT2 must act to create the H-antigen scaffold before FUT3 can generate the Le^b epitope.

Tissue Expression Profile

Le^b expression is highly tissue-specific and differentiation-dependent. In drug development, distinguishing between "normal" mucosal expression and "pathological" expression is vital for targeting.

Intrinsic vs. Extrinsic Expression
  • Epithelial Tissues (Intrinsic): Synthesized within the Golgi of epithelial cells (stomach, colon, exocrine glands) and secreted as mucins or glycosphingolipids.

  • Erythrocytes (Extrinsic): Red blood cells (RBCs) do not synthesize Le^b. They adsorb glycolipids carrying Le^b from the plasma.[2] Therefore, RBC phenotyping is a surrogate for tissue status but requires careful interpretation in patients with altered plasma lipid profiles.

Table 1: Comparative Tissue Distribution
Tissue / SiteNormal Expression PatternMalignant / Pathological Alteration
Stomach (Foveolar Epithelium) High. Dominant antigen in Secretors. Forms the mucosal barrier.Loss. Downregulated in gastric adenocarcinoma. Often replaced by sialyl-Le^a (CA19-9) or Le^a due to loss of cell polarity or FUT2 downregulation.
Proximal Colon High. Expressed on apical membranes and goblet cell mucins.Variable. Maintenance of expression is common.
Distal Colon Low / Absent. In adults, distal colon typically lacks Le^b (or expresses Le^a).Re-expression. Distal colon cancers frequently re-express Le^b (Oncofetal antigen behavior).[3]
Saliva / Body Fluids High. Present as soluble glycoproteins in Secretors.N/A. Used for non-invasive phenotyping.
Erythrocytes Positive. Adsorbed from plasma.Loss. Can be shed during hemolysis or altered lipid metabolism in cancer.

Pathological Interfaces: The Drug Target View

The Le^b antigen is not merely a passive marker; it is a functional receptor.

A. Helicobacter pylori Adhesion

The outer membrane protein BabA (Blood group antigen-binding adhesin) of H. pylori binds specifically to Le^b on gastric mucins (MUC5AC).

  • Mechanism: BabA forms a "crown" loop that hydrogen bonds with the Fucα1-2 and Fucα1-4 residues of Le^b.

  • Clinical Implication: Strains expressing BabA are more virulent (associated with ulcers and adenocarcinoma) because Le^b anchoring prevents the bacterium from being washed away by peristalsis.

B. Norovirus Susceptibility

Human Norovirus (specifically Genogroup II.4) uses HBGAs as attachment factors.[4]

  • Specificity: GII.4 variants bind Le^b in the saliva and gut epithelium.

  • Evolution: Post-2002 variants (e.g., Farmington Hills, Hunter) evolved mutations in their P-domain to increase affinity for Le^b, expanding their host range to include Secretors who might otherwise be resistant.

Visualization: Host-Pathogen Interaction

PathogenInteraction HostMembrane Host Gastric Epithelium (MUC5AC) Leb_Antigen Le^b Antigen (Fucα1-2Galβ1-3[Fucα1-4]GlcNAc) HostMembrane->Leb_Antigen Glycosylation HPylori Helicobacter pylori BabA BabA Adhesin (Outer Membrane Protein) HPylori->BabA Expresses BabA->Leb_Antigen High Affinity Binding (Virulence Factor) Norovirus Norovirus (GII.4) Capsid P-Domain Capsid Norovirus->Capsid Expresses Capsid->Leb_Antigen Docking/Entry

Figure 2: Molecular docking of H. pylori and Norovirus onto the host Le^b antigen. Disruption of the BabA-Le^b interface is a potential therapeutic target.

Validated Detection Protocols

For research and diagnostic validation, Immunohistochemistry (IHC) is the gold standard for tissue localization.

Protocol: Immunohistochemistry (FFPE Tissue)

Target: Lewis b Antigen (Blood Group Antigen) Recommended Antibody Clone: 2-25LE (Mouse Monoclonal IgG1) or T218 (Mouse Monoclonal IgM). Note: Clone 2-25LE is widely cited for high specificity against the type 1 chain structure.

Materials
  • Fixative: 10% Neutral Buffered Formalin (NBF).

  • Antigen Retrieval: Citrate Buffer (10mM, pH 6.0).

  • Blocking: 5% Normal Goat Serum (or species matching secondary antibody).

Step-by-Step Workflow
  • Deparaffinization: Xylene (3x 5 min), 100% Ethanol (2x 3 min), 95% Ethanol (2x 3 min), dH2O.

  • Antigen Retrieval (Critical):

    • Immerse slides in Citrate Buffer (pH 6.0).

    • Heat in a pressure cooker (110°C for 10 min) or microwave (sub-boiling for 20 min). Glycan epitopes are generally robust, but under-retrieval causes false negatives.

    • Cool to room temperature (RT) for 20 min.

  • Blocking: Incubate in 5% Normal Goat Serum in TBS-T for 1 hour at RT.

  • Primary Antibody:

    • Dilute Clone 2-25LE to 1-2 µg/mL in diluent.[1]

    • Incubate overnight at 4°C.

  • Washing: Wash 3x 5 min with TBS + 0.05% Tween-20.

  • Secondary Detection:

    • Apply HRP-conjugated Goat Anti-Mouse IgG (polymer-based systems recommended for higher sensitivity).

    • Incubate 30-60 min at RT.

  • Chromogen: Develop with DAB (3,3'-Diaminobenzidine) for 2-5 min. Monitor brown precipitate.

  • Counterstain: Hematoxylin (30 sec), blue in running water.

Quality Control (Self-Validating System)
  • Positive Control: Normal gastric antrum or proximal colon from a known Secretor.

  • Negative Control: Distal colon tissue (normal) or gastric tissue from a known Non-Secretor (se/se genotype).

  • Reagent Control: Omit primary antibody to rule out non-specific secondary binding.

References

  • Biosynthesis & Genetics

    • FUT2 (Secretor) Gene Entry. NCBI Gene. Available at: [Link]

    • FUT3 (Lewis) Gene Entry.[2] NCBI Gene. Available at: [Link]

  • H. pylori Interaction (BabA)

    • Borén, T., et al. (1993). "Attachment of Helicobacter pylori to human gastric epithelium mediated by blood group antigens." Science. Available at: [Link]

    • Moonens, K., et al. (2016). "Structural insights into Lewis antigen binding by the Helicobacter pylori adhesin BabA." Cell Host & Microbe. Available at: [Link]

  • Oncology & Tissue Distribution

    • Sakamoto, J., et al. (1989). "Expression of Lewis a, Lewis b, Lewis x, Lewis y, sialyl-Lewis a, and sialyl-Lewis x blood group antigens in human gastric carcinoma and in normal gastric tissue." Cancer Research. Available at: [Link]

    • Blaszczyk, M., et al. (1985). "Lewis blood group antigens in human colorectal cancer." Cancer Research. Available at: [Link]

  • Norovirus Interaction

    • Tan, M., & Jiang, X. (2005). "Norovirus and its histo-blood group antigen receptors: an evolutionary scenario." Trends in Microbiology. Available at: [Link]

  • Antibody Validation

Sources

Role of Lewis-b Tetrasaccharide in Cellular Recognition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Lewis-b (Le^b) tetrasaccharide is a histo-blood group antigen that functions as a critical mediator of host-pathogen interactions rather than endogenous cell trafficking. Unlike its sialylated counterparts (sLe^x, sLe^a) which drive selectin-mediated leukocyte rolling, Le^b serves as a high-affinity docking site for the Helicobacter pylori adhesin BabA and Genogroup I (GI) Noroviruses. This guide delineates the molecular architecture of Le^b, its biosynthetic dependency on FUT2 (Secretor) and FUT3 (Lewis) loci, and its exploitation by pathogens. Furthermore, it outlines actionable protocols for characterizing these interactions using Surface Plasmon Resonance (SPR) and glycan microarrays, providing a roadmap for the development of anti-adhesion therapeutics.

Molecular Architecture and Biosynthesis

Structural Definition

Lewis-b is a type 1 chain tetrasaccharide.[1] Its specificity arises from difucosylation at the terminal galactose and the sub-terminal N-acetylglucosamine.

IUPAC Name: Fucα1-2Galβ1-3(Fucα1-4)GlcNAcβ-R Key Features:

  • Type 1 Core: Galβ1-3GlcNAc backbone (distinct from Type 2 Galβ1-4GlcNAc found in Le^x/Le^y).

  • Difucosylation: Simultaneous presence of α1-2 fucose (H antigen determinant) and α1-4 fucose (Lewis determinant).

Biosynthetic Logic

The synthesis of Le^b is a non-template driven process governed by the epistatic interaction between the Secretor (Se) and Lewis (Le) genes.

  • Step 1 (Precursor): Type 1 chain (Galβ1-3GlcNAc) is formed.

  • Step 2 (H-Antigen Formation): The FUT2 gene product (α1,2-fucosyltransferase) adds fucose to the terminal Gal. This creates the H-type 1 antigen. Note: Non-secretors (se/se) cannot perform this step.

  • Step 3 (Le^b Formation): The FUT3 gene product (α1,3/4-fucosyltransferase) adds a second fucose to the GlcNAc residue in an α1-4 linkage.

Clinical Correlation: Individuals who are Le(a-b-) lack active FUT3. Individuals who are Le(a+b-) (Non-secretors) possess FUT3 but lack FUT2, resulting in Le^a (monofucosylated) instead of Le^b. Only Secretors with active FUT3 express Le^b.

Biosynthesis cluster_legend Genotype Dependency Precursor Type 1 Precursor (Galβ1-3GlcNAc) H_Type1 H-Type 1 Antigen (Fucα1-2Galβ1-3GlcNAc) Precursor->H_Type1 FUT2 (α1,2-FucT) (Secretor Gene) Lea Lewis-a (Le^a) (Galβ1-3[Fucα1-4]GlcNAc) Precursor->Lea FUT3 (α1,4-FucT) (Lewis Gene) (In Non-Secretors) Leb Lewis-b (Le^b) (Fucα1-2Galβ1-3[Fucα1-4]GlcNAc) H_Type1->Leb FUT3 (α1,4-FucT) (Lewis Gene) key Le(a+b-) = FUT3+, FUT2- Le(a-b+) = FUT3+, FUT2+

Caption: Biosynthetic pathway of Lewis antigens showing the epistatic control of FUT2 and FUT3 enzymes.

Mechanisms of Cellular Recognition[2]

Bacterial Adhesion: Helicobacter pylori

The interaction between H. pylori and Le^b is the paradigm of bacterial tropism defined by host glycan genetics.

  • Adhesin: BabA (Blood group antigen binding Adhesin).[2][3][4][5][6]

  • Mechanism: BabA possesses a shallow binding pocket that accommodates the Le^b tetrasaccharide.[7]

  • Structural Basis: X-ray crystallography reveals a network of hydrogen bonds connecting BabA residues (e.g., Asp233, Ser244) to the Fucα1-2, Fucα1-4, and Gal residues of Le^b.

  • Selectivity: BabA binds Le^b with high affinity but shows negligible binding to Le^a (lacks Fucα1-2) or Le^x (Type 2 chain). This restricts H. pylori colonization primarily to the gastric mucosa of Secretor individuals.

Viral Entry: Norovirus (Genogroup I)

Human Noroviruses (HuNoVs) utilize Histo-Blood Group Antigens (HBGAs) as attachment factors.

  • Specificity: Genogroup I (GI) strains (e.g., Norwalk virus) predominantly recognize Le^b and H-type 1 antigens.

  • Interaction Site: The P2 subdomain of the viral capsid protein VP1 forms a dimer interface that creates a binding pocket for the fucose residues.

  • Implication: Susceptibility to GI Norovirus infection is genetically linked to the Secretor status (FUT2 activity).

Selectin Selectivity (Negative Control)

It is critical to distinguish Le^b from selectin ligands.

  • E/P/L-Selectins: Bind Sialyl-Lewis x (sLe^x) and Sialyl-Lewis a (sLe^a) .

  • Le^b Deficiency: Le^b lacks the terminal sialic acid (Neu5Ac) required for the electrostatic interaction with the selectin Calcium-binding domain. Consequently, Le^b is not a physiological ligand for selectins and does not mediate leukocyte rolling.

Therapeutic Implications: Anti-Adhesion Strategies[5][8][9]

The high specificity of the BabA-Le^b interaction makes it a prime target for "anti-adhesion" therapy—a non-antibiotic approach to clear H. pylori.[8]

StrategyMechanismStatus/Challenge
Free Oligosaccharides Soluble Le^b acts as a competitive inhibitor (decoy).Low Potency: Monovalent interactions are weak (mM range) and cleared rapidly.
Multivalent Glycoconjugates Le^b conjugated to HSA (Human Serum Albumin) or poly-lysine backbones.[3][4]High Potency: Exploits the "Cluster Glycoside Effect" to increase avidity by orders of magnitude (nM range).
Glycomimetics Small molecule analogs mimicking the Fuc-Gal-Fuc spatial arrangement.Drugability: Improved stability and oral bioavailability compared to native sugars.

Experimental Protocols

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Determine the


 of BabA protein binding to Le^b.

Materials:

  • Sensor Chip: Streptavidin-coated (SA) or Carboxymethylated dextran (CM5).

  • Ligand: Biotinylated Le^b-polyacrylamide (Le^b-PAA-biotin) or Le^b-HSA.

  • Analyte: Recombinant BabA (extracellular domain).

Workflow:

  • Immobilization: Inject Biotin-Le^b (10 µg/mL) over the SA chip at 10 µL/min until ~500 RU (Response Units) is reached. Use a biotinylated non-binding sugar (e.g., LacNAc) on the reference channel.

  • Buffer Exchange: Equilibrate system with HBS-EP+ buffer (pH 7.4). Note: For H. pylori studies, testing at pH 5.0 is also recommended to mimic gastric acidity.

  • Kinetic Titration: Inject BabA at concentrations ranging from 0.1 µM to 10 µM (2-fold dilutions).

    • Contact time: 120s.

    • Dissociation time: 300s.

    • Flow rate: 30 µL/min.

  • Regeneration: Short pulse (10s) of 10 mM Glycine-HCl pH 2.0 or 50 mM NaOH (optimize based on chip stability).

  • Analysis: Fit data to a 1:1 Langmuir binding model. Expect

    
     in the high nanomolar to low micromolar range for monovalent interaction, tighter for multivalent.
    
Protocol: Glycan Microarray Screening

Objective: Verify specificity of a putative Le^b-binding lectin or antibody.

Workflow:

  • Array Printing: Print Le^b, Le^a, Le^x, Le^y, H-type 1, and Sialyl-Le^x onto N-hydroxysuccinimide (NHS)-activated glass slides.

  • Blocking: Incubate slides with 1% BSA in PBS-T (0.05% Tween-20) for 1 hour to prevent non-specific binding.

  • Incubation: Apply the fluorescently labeled protein (or primary antibody) at 1-10 µg/mL. Incubate for 1 hour at RT in a humidified chamber.

  • Washing: Wash 3x with PBS-T, 1x with PBS, 1x with deionized water.

  • Detection: Scan slide using a fluorescence microarray scanner (e.g., GenePix).

  • Data Validation: A positive result is defined as a signal-to-noise ratio > 50 specifically for Le^b spots, with negligible binding to Le^a or Le^x.

ExperimentalWorkflow Start Target Identification (e.g., BabA Adhesin) Screen Glycan Microarray (Specificity Screening) Start->Screen 1. Define Ligand Profile Kinetics SPR Analysis (Kinetics & Affinity) Screen->Kinetics 2. Quantify Binding (Kd) Screen_Detail Output: Specificity Plot (Le^b vs Le^a/Le^x) Screen->Screen_Detail Inhibition Competitive Inhibition Assay (Validation with Free Le^b) Kinetics->Inhibition 3. Validate Specificity

Caption: Step-wise biophysical characterization workflow for Le^b interactions.

References

  • Structural basis of Lewis-b antigen binding by the Helicobacter pylori adhesin BabA. Science Advances, 2015.[7][8]

  • Lewis b antigen is a common ligand for genogroup I norovirus strains. FEBS Open Bio, 2022.

  • A human domain antibody and Lewis b glycoconjugate that inhibit binding of Helicobacter pylori. Journal of Infectious Diseases, 2009.[4]

  • Biophysical Analyses for Probing Glycan-Protein Interactions. Methods in Molecular Biology, 2014.

  • Expression of Lewis(a), Lewis(b), and sialated Lewis(a) antigens in early and advanced human gastric cancers. Journal of Surgical Oncology, 1990.

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Whitepaper: The Molecular Anchor: Lewis-b Tetrasaccharide as the Pivotal Receptor for Helicobacter pylori Adhesion

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The persistent colonization of the human stomach by Helicobacter pylori is the primary etiological factor for chronic gastritis, peptic ulcer disease, and gastric adenocarcinoma. The bacterium's ability to establish and maintain this niche is critically dependent on its adherence to the gastric epithelium, a process that prevents its clearance by mechanical and physiological forces. A paramount interaction in this process is the specific binding of the H. pylori outer membrane adhesin, BabA, to the Lewis-b (Leb) histo-blood group antigen expressed on gastric mucosal cells. This in-depth technical guide elucidates the structural and molecular basis of the BabA-Leb interaction, details the pathophysiological consequences of this binding, presents robust methodologies for its investigation, and explores the therapeutic potential of targeting this crucial molecular anchor.

Introduction: The Challenge of Gastric Colonization

Helicobacter pylori, a Gram-negative bacterium, has uniquely adapted to survive the extreme acidic environment of the human stomach, infecting approximately half of the global population.[1] Its long-term persistence is a key driver of gastroduodenal pathogenesis.[2][3] A fundamental prerequisite for this persistence is the ability of H. pylori to anchor itself to the gastric mucosa, thereby resisting peristaltic forces and the continuous shedding of mucus.[4] This attachment is mediated by a suite of outer membrane proteins, or adhesins, that recognize specific host cell surface receptors.[5] Among these, the Blood group antigen-binding Adhesin (BabA) and its interaction with the Lewis-b tetrasaccharide stand out as one of the best-characterized and clinically significant adherence mechanisms.[3][6] Understanding this interaction at a molecular level is paramount for developing novel strategies to combat the rising threat of antibiotic-resistant H. pylori infections.[7]

The Molecular Players: A Profile of Adhesin and Receptor

The specificity of H. pylori's attachment is dictated by the precise molecular complementarity between the bacterial adhesin and its host glycan receptor.

Helicobacter pylori Adhesin: BabA

BabA is a 78-kDa outer membrane protein encoded by the babA gene.[2] While several bab gene loci can exist, the functionally active gene that produces the Leb-binding protein is typically babA2.[2][8] Strains of H. pylori that express a functional BabA protein are termed "BabA-positive." The presence of the babA2 gene, particularly in conjunction with other virulence factors like the cytotoxin-associated gene A (cagA) and the vacuolating cytotoxin A (vacA s1 allele), is strongly correlated with increased disease severity, including duodenal ulcers and gastric cancer.[2][3][9] BabA is a member of the Hop (Helicobacter outer membrane protein) family and consists of an N-terminal extracellular domain responsible for host binding and a C-terminal domain that anchors the protein in the bacterial outer membrane.[1][6]

The Host Receptor: Lewis-b Tetrasaccharide

The Lewis-b (Leb) antigen is a difucosylated oligosaccharide and a prominent histo-blood group antigen.[1][3] It is abundantly expressed on the surface of gastric epithelial cells and in the gastric mucus of individuals who are "secretors" (FUT2 gene-positive), which includes a majority of the Western population.[1][3]

Structure: The Leb tetrasaccharide has the following structure: α-L-Fucp-(1→2)-β-D-Galp-(1→3)-[α-L-Fucp-(1→4)]-β-D-GlcpNAc .[10] This specific arrangement of fucose, galactose, and N-acetylglucosamine residues creates the unique epitope recognized by BabA.

ComponentChemical FormulaKey Role
BabA Adhesin Protein (~78 kDa)H. pylori outer membrane protein that mediates specific attachment.
Lewis-b Tetrasaccharide C26H45NO19[11][12]Host glycan receptor on gastric epithelial cells.

The BabA-Leb Interaction: A Structural and Biophysical Dissection

The breakthrough in understanding this host-pathogen interaction came from the resolution of the crystal structure of the BabA extracellular domain, both alone and in complex with the Leb tetrasaccharide.[1][13]

The Binding Mechanism

X-ray crystallography revealed that BabA is a predominantly α-helical molecule with a distinct kinked structure.[1][13][14] The Leb binding site is a single, shallow, solvent-exposed pocket located at the tip of the adhesin.[1][14] The binding is not associated with any significant conformational change in the BabA protein.[1][13][14]

The interaction is stabilized by a precise network of hydrogen bonds between specific amino acid residues of BabA and hydroxyl groups of the Leb sugar residues.[1][13][14] This intricate network explains the high specificity of the interaction.

  • Key Interacting Residues: The binding is mediated by eight highly conserved amino acids in BabA that interact with four of the sugar residues in Leb.[1][13]

    • BabA Residues: C189, G191, N194, N206, D233, S234, S244, T246

    • Leb Residues: Fuc1, GlcNAc3, Fuc4, Gal5

BabA_Leb_Interaction BabA_Node BabA_Node Leb_Node Leb_Node BabA_Node:C189->Leb_Node:Fuc1 BabA_Node:G191->Leb_Node:Fuc1 BabA_Node:N194->Leb_Node:Fuc1 BabA_Node:T246->Leb_Node:Fuc1 BabA_Node:N206->Leb_Node:Fuc4 BabA_Node:D233->Leb_Node:GlcNAc3 BabA_Node:S234->Leb_Node:GlcNAc3 BabA_Node:S244->Leb_Node:GlcNAc3 caption Key hydrogen bond interactions between BabA and Leb.

Binding Affinity and Avidity

The interaction between a single BabA molecule and a single Leb oligosaccharide is characterized by a relatively low affinity.[1][13] However, the bacterium displays numerous BabA adhesins on its surface, and the gastric mucosa presents a high density of Leb antigens. This multivalency results in a very high overall avidity, creating a strong and stable attachment of the bacterium to the host tissue.[1]

ParameterValueConditionsSource
Dissociation Constant (KD) ~227 µMAcidic pH[1][13][14]
Dissociation Constant (KD) ~252 µMNeutral pH[1][13][14]
Association Constant (KA) (Multivalent) ~4 x 10^11 M⁻¹Multivalent Leb glycoconjugates[1]

Pathophysiological Consequences and Clinical Relevance

The BabA-Leb interaction is not merely an attachment mechanism; it is a critical determinant of disease outcome.

  • Enhanced Colonization and Inflammation: BabA-mediated adherence leads to a higher density of bacterial colonization on the gastric mucosa.[15] This close proximity to epithelial cells facilitates the delivery of other virulence factors, such as the CagA oncoprotein via a type IV secretion system, leading to more intense inflammation, epithelial cell damage, and disruption of cellular signaling pathways.[16]

  • Increased Disease Risk: The presence of a functional babA2 gene, especially in "triple-positive" (cagA+, vacAs1+, babA2+) strains, shows a highly significant correlation with the prevalence of peptic ulcers and distal gastric adenocarcinoma.[2][9] This makes the babA2 genotype a clinically relevant marker for identifying patients at higher risk for severe H. pylori-related diseases.[2]

Methodologies for Interrogating the BabA-Leb Interaction

A multi-faceted experimental approach is required to fully characterize the binding of H. pylori to its glycan receptor. The following protocols represent field-proven standards for qualitative and quantitative analysis.

In Vitro Adhesion Assay (Microtiter Plate-Based)

This assay provides a robust method for screening bacterial strains for Leb-binding activity and for testing potential inhibitors.

  • Principle: Leb glycoconjugates are immobilized on a solid phase (microtiter plate). Labeled H. pylori are added, and after washing, the amount of bound bacteria is quantified.

  • Expertise & Causality: Using a Leb-Human Serum Albumin (HSA) conjugate ensures proper orientation and presentation of the glycan on the plate surface, mimicking its presentation on the cell membrane. Blocking with a non-relevant protein like Bovine Serum Albumin (BSA) is critical to prevent non-specific binding of bacteria to the plastic, ensuring the measured signal is due to the specific BabA-Leb interaction.

  • Protocol:

    • Coating: Coat wells of a 96-well microtiter plate with 100 µL of Leb-HSA conjugate (e.g., 10 µg/mL in PBS) overnight at 4°C. Coat control wells with an equivalent concentration of HSA or BSA.

    • Blocking: Wash wells 3 times with PBS containing 0.05% Tween 20 (PBST). Block non-specific sites by adding 200 µL of 1% BSA in PBS to each well and incubating for 2 hours at room temperature.

    • Bacterial Preparation: Harvest H. pylori from plates into Brucella broth. Wash the bacteria and resuspend in PBS to an OD600 of 1.0. Label bacteria with a fluorescent dye (e.g., FITC) or biotin as per manufacturer's instructions.

    • Binding: Wash the blocked plate 3 times with PBST. Add 100 µL of the labeled bacterial suspension to each well. Incubate for 2-3 hours at 37°C with gentle agitation.

    • Washing: Aspirate the bacterial suspension and wash the wells 5-8 times with PBST to remove non-adherent bacteria.

    • Quantification:

      • For fluorescently labeled bacteria, read the plate in a fluorescence plate reader (e.g., Ex/Em 485/528 nm for FITC).

      • For biotinylated bacteria, add streptavidin-HRP conjugate, incubate, wash, and then add a chromogenic substrate (e.g., TMB). Stop the reaction and read absorbance.

    • Analysis: Calculate the binding ratio (Signal from Leb-HSA wells / Signal from BSA control wells). A ratio significantly >1.5-2.0 is typically considered positive binding.[8]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is the gold standard for real-time, label-free analysis of binding kinetics and affinity.[17][18]

  • Principle: A ligand (Leb-HSA) is immobilized on a gold-plated sensor chip. An analyte (purified BabA protein) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a shift in the resonance angle. This response is proportional to the mass bound.

  • Trustworthiness: This method is self-validating. The sensorgram shape provides immediate qualitative information. A proper fit of the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir) validates the quality of the data and the interaction model. Including a control flow cell with an immobilized negative control (e.g., HSA alone) allows for real-time subtraction of non-specific binding and buffer effects.

  • Protocol Workflow:

SPR_Workflow A 1. Chip Preparation Select Sensor Chip (e.g., CM5). Activate surface with EDC/NHS. B 2. Ligand Immobilization Inject Leb-HSA conjugate over one flow cell. Inject control protein (HSA) over another. A->B Next concentration cycle C 3. Deactivation & Stabilization Inject ethanolamine to block remaining active sites. Condition surface with buffer injections. B->C Next concentration cycle D 4. Analyte Injection (Association) Inject serial dilutions of purified BabA protein (e.g., 0.1 µM to 500 µM) at a constant flow rate. C->D Next concentration cycle E 5. Dissociation Flow running buffer over the chip to monitor the dissociation of the BabA-Leb complex. D->E Next concentration cycle F 6. Regeneration Inject a regeneration solution (e.g., low pH glycine) to strip bound analyte without damaging the ligand. E->F Next concentration cycle G 7. Data Analysis Subtract control channel data. Fit sensorgrams to a kinetic model (e.g., 1:1 binding) to determine ka, kd, and KD. E->G F->D Next concentration cycle F->G

Therapeutic Outlook: Inhibiting the Anchor

The high specificity and critical role of the BabA-Leb interaction make it an attractive target for novel anti-H. pylori therapies, particularly in the face of rising antibiotic resistance.[7][19] The goal of "anti-adhesion" therapy is not to kill the bacterium but to prevent it from colonizing the host, allowing it to be cleared naturally.

  • Competitive Inhibition: Soluble Leb glycoconjugates or mimics can act as decoys, binding to BabA and preventing its attachment to the gastric mucosa.[7][20]

  • Antibody-Based Blockade: Human domain antibodies that specifically bind to the Leb-binding site on BabA have been shown to effectively inhibit bacterial adhesion to gastric epithelial cells in vitro.[7][20]

Developing such therapies requires a deep, quantitative understanding of the target interaction, underscoring the importance of the structural data and biophysical methodologies detailed in this guide.

Conclusion

The binding of the Helicobacter pylori BabA adhesin to the Lewis-b tetrasaccharide is a masterclass in molecular evolution, providing the pathogen with a specific and high-avidity anchor essential for gastric colonization. This interaction is a key determinant of virulence and a predictor of clinical outcomes. The structural elucidation of the BabA-Leb complex has provided an atomic-level roadmap for this interaction, while biophysical techniques like SPR allow for its precise quantitative characterization. For researchers and drug developers, this knowledge provides a solid foundation for designing and validating novel anti-adhesion strategies aimed at dislodging this persistent and damaging pathogen from its gastric niche.

References

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  • Pang, Z., et al. (2015). Structural basis of Lewis(b) antigen binding by the Helicobacter pylori adhesin BabA. PubMed Central, PMC4643811. [Link]

  • Löfling, J., et al. (2009). A human domain antibody and Lewis b glycoconjugate that inhibit binding of Helicobacter pylori to Lewis b receptor and adhesion to human gastric epithelium. The Journal of Infectious Diseases, 200(10), 1627-34. [Link]

  • Hage, N., et al. (2015). Structural basis of Lewis antigen binding by the Helicobacter pylori adhesin BabA. Science Advances. [Link]

  • Wikipedia contributors. (2024). Helicobacter pylori. Wikipedia. [Link]

  • Nell, S., et al. (2014). Dynamics of Lewis b Binding and Sequence Variation of the babA Adhesin Gene during Chronic Helicobacter pylori Infection in Humans. mBio, 5(6), e02166-14. [Link]

  • Gerhard, M., et al. (1999). Clinical relevance of the Helicobacter pylori gene for blood-group antigen-binding adhesin. Proceedings of the National Academy of Sciences, 96(22), 12778-12783. [Link]

  • ResearchGate. (2009). Surface plasmon resonance screening and analyses of inhibitors of BabA binding to Lewisb antigen (Leb)-human serum albumin (HSA). ResearchGate. [Link]

  • Global Substance Registration System. LEWIS B-TETRASACCHARIDE. gsrs.ncats.nih.gov. [Link]

  • Yamaoka, Y. (2008). Roles of Helicobacter pylori BabA in gastroduodenal pathogenesis. World Journal of Gastroenterology, 14(27), 4265–4272. [Link]

  • Sheu, B.-S., et al. (2003). Host gastric Lewis expression determines the bacterial density of Helicobacter pylori in babA2 genopositive infection. Gut, 52(7), 927–932. [Link]

  • Jafari, F., et al. (2013). Role of the Lewis and ABO Blood Group Antigens in Helicobacter pylori Infection. Gastroenterology and Hepatology From Bed to Bench, 6(3), 135–142. [Link]

  • Moonens, K., et al. (2016). Real-time, label-free analysis reveals novel low-affinity binding to blood group antigens by Helicobacter pylori. Scientific Reports, 6, 20263. [Link]

  • Angelova, S., et al. (2024). SPR and Double Resonance LPG Biosensors for Helicobacter pylori BabA Antigen Detection. Chemosensors, 12(4), 62. [Link]

  • Borén, T., et al. (1993). Attachment of Helicobacter pylori to human gastric epithelium mediated by blood group antigens. Science, 262(5141), 1892-1895. [Link]

  • Ho, B., et al. (2004). Expression of Lewisb blood group antigen in Helicobacter pylori does not interfere with bacterial adhesion property. World Journal of Gastroenterology, 10(4), 564–567. [Link]

  • Moran, A. P. (2002). Lipopolysaccharide Lewis Antigens. In Helicobacter pylori: Physiology and Genetics. National Center for Biotechnology Information. [Link]

  • Suerbaum, S., & Josenhans, C. (2002). Adherence and Colonization. In Helicobacter pylori: Physiology and Genetics. National Center for Biotechnology Information. [Link]

  • Gerhard, M., et al. (1999). Clinical relevance of the Helicobacter pylori gene for blood-group antigen-binding adhesin. ResearchGate. [Link]

  • YouTube. (2024). Helicobacter Pylori Infection Signalling. [Link]

  • National Center for Biotechnology Information. (n.d.). Lewis B tetrasaccharide. PubChem. [Link]

  • Angelova, S., et al. (2024). SPR and Double Resonance LPG Biosensors for Helicobacter pylori BabA Antigen Detection. Semantic Scholar. [Link]

  • Quigley, C. V., et al. (2024). Probing the expression and adhesion of glycans involved in Helicobacter pylori infection. Scientific Reports, 14(1), 8794. [Link]

  • Rothenbacher, D., et al. (2006). Role of Lewis A and Lewis B blood group antigens in Helicobacter pylori infection. Helicobacter, 11(4), 300-5. [Link]

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Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Lewis-b Tetrasaccharide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis-b (Leb) tetrasaccharide (α-L-Fuc-(1→2)-β-D-Gal-(1→3)-[α-L-Fuc-(1→4)]-β-D-GlcNAc) is a crucial blood group antigen and a member of the Lewis antigen system.[1][2] It is prominently expressed on the surface of various cells and in bodily secretions. In the context of drug development and biomedical research, the Leb antigen is of significant interest as it acts as a receptor for pathogens, most notably the bacterium Helicobacter pylori, a primary cause of gastritis and peptic ulcers.[3] Consequently, access to pure, structurally well-defined Leb tetrasaccharide is essential for developing inhibitors of pathogen adhesion, for immunological studies, and for investigating its role in various biological processes.

This application note provides a detailed guide to the chemical synthesis of the Lewis-b tetrasaccharide. The presented strategy is based on a convergent [2+2] approach, which involves the synthesis of a fucosylated galactosyl donor and a fucosylated glucosamine acceptor, followed by their coupling to form the tetrasaccharide backbone. This guide emphasizes the rationale behind the choice of protecting groups and glycosylation methods, providing a robust framework for researchers in the field.

Retrosynthetic Analysis

A convergent [2+2] block synthesis is a highly efficient strategy for the synthesis of the Lewis-b tetrasaccharide. This approach allows for the parallel synthesis of two disaccharide fragments, which are then coupled in the final stages. This strategy often leads to higher overall yields and simplifies the purification of intermediates.

Our retrosynthetic analysis dissects the Lewis-b tetrasaccharide into a disaccharide donor, a fucosylated galactoside, and a disaccharide acceptor, a fucosylated N-acetylglucosaminide. These, in turn, are derived from appropriately protected monosaccharide building blocks.

retrosynthesis Leb Lewis-b Tetrasaccharide Disaccharide_Donor Disaccharide Donor (Fuc-Gal) Leb->Disaccharide_Donor Glycosylation Disaccharide_Acceptor Disaccharide Acceptor (Fuc-GlcNAc) Leb->Disaccharide_Acceptor Fuc_Donor Fucosyl Donor Disaccharide_Donor->Fuc_Donor Gal_Acceptor Galactosyl Acceptor Disaccharide_Donor->Gal_Acceptor Glycosylation Disaccharide_Acceptor->Fuc_Donor GlcNAc_Acceptor GlcNAc Acceptor Disaccharide_Acceptor->GlcNAc_Acceptor Glycosylation

Caption: Retrosynthetic analysis of the Lewis-b tetrasaccharide.

Synthesis of Building Blocks

The success of oligosaccharide synthesis hinges on the careful selection and preparation of monosaccharide building blocks with orthogonal protecting groups. This allows for the selective deprotection of specific hydroxyl groups for subsequent glycosylation.

Preparation of the Fucosyl Donor

A highly reactive and stereoselective fucosyl donor is crucial for the efficient introduction of the α-L-fucosyl linkages. A perbenzylated fucosyl trichloroacetimidate is an excellent choice for this purpose.

Protocol 1: Synthesis of 2,3,4-Tri-O-benzyl-L-fucopyranosyl Trichloroacetimidate

  • Perbenzylation of L-Fucose: To a solution of L-fucose in DMF, add sodium hydride (NaH) portion-wise at 0°C. After stirring for 30 minutes, add benzyl bromide (BnBr) and allow the reaction to warm to room temperature overnight. Quench the reaction with methanol and extract the product with ethyl acetate. Purify by silica gel chromatography to yield perbenzylated fucose.

  • Anomeric Deprotection: The anomeric protecting group (e.g., a methyl glycoside) of the perbenzylated fucose is selectively removed using a mild acid to yield the corresponding hemiacetal.

  • Formation of the Trichloroacetimidate: The hemiacetal is dissolved in anhydrous dichloromethane, and trichloroacetonitrile (CCl₃CN) and a catalytic amount of a non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU) are added.[4] The reaction is stirred at room temperature until completion, monitored by TLC. The resulting fucosyl trichloroacetimidate donor is purified by silica gel chromatography.[5][6]

StepKey ReagentsTypical Yield
PerbenzylationL-Fucose, NaH, BnBr, DMF85-95%
Anomeric DeprotectionMild acid (e.g., TFA)90-98%
Imidate FormationHemiacetal, CCl₃CN, DBU80-90%
Preparation of the Disaccharide Acceptor (Fuc-GlcNAc)

The synthesis of the disaccharide acceptor requires a glucosamine derivative with a free hydroxyl group at the C3 position for the subsequent glycosylation with the galactosyl donor.

Protocol 2: Synthesis of a 3-OH-Fucosylated Glucosamine Acceptor

  • Protection of Glucosamine: Start with a suitable N-acetylglucosamine derivative, for instance, an allyl glycoside. Protect the 4- and 6-hydroxyl groups as a benzylidene acetal using benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Fucosylation at C4: The remaining free hydroxyl group at C4 is then fucosylated using the fucosyl trichloroacetimidate donor prepared in Protocol 1. The reaction is promoted by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) at low temperatures (-40°C to 0°C) in an anhydrous solvent like dichloromethane (DCM) in the presence of molecular sieves.[7]

  • Selective Opening of the Benzylidene Acetal: The benzylidene acetal is regioselectively opened to expose the 6-OH group, which is subsequently protected (e.g., as a benzyl ether). The resulting compound now has a free hydroxyl group at the C3 position, making it a suitable acceptor.

Assembly of the Lewis-b Tetrasaccharide

With the key disaccharide donor and acceptor in hand, the final glycosylation can be performed to construct the tetrasaccharide backbone.

synthesis_workflow cluster_donor Disaccharide Donor Synthesis cluster_acceptor Disaccharide Acceptor Synthesis cluster_assembly Tetrasaccharide Assembly Gal_Acceptor Protected Galactose Glycosylation1 Glycosylation (TMSOTf, -20°C) Gal_Acceptor->Glycosylation1 Fuc_Donor Fucosyl Donor Fuc_Donor->Glycosylation1 Disaccharide_Donor Fuc-Gal Donor Glycosylation1->Disaccharide_Donor Final_Glycosylation Final Glycosylation (NIS/AgOTf, -20°C) Disaccharide_Donor->Final_Glycosylation GlcNAc_Acceptor Protected GlcNAc Glycosylation2 Glycosylation (TMSOTf, -40°C) GlcNAc_Acceptor->Glycosylation2 Fuc_Donor2 Fucosyl Donor Fuc_Donor2->Glycosylation2 Disaccharide_Acceptor Fuc-GlcNAc Acceptor Glycosylation2->Disaccharide_Acceptor Disaccharide_Acceptor->Final_Glycosylation Protected_Leb Protected Lewis-b Final_Glycosylation->Protected_Leb Deprotection Global Deprotection (Pd/C, H₂; NaOMe) Protected_Leb->Deprotection Leb Lewis-b Tetrasaccharide Deprotection->Leb

Caption: Overall workflow for the chemical synthesis of Lewis-b tetrasaccharide.

Synthesis of the Disaccharide Donor (Fuc-Gal)

A galactosyl acceptor with a free 2-OH group is required. This can be prepared from a commercially available galactose derivative with appropriate protecting groups at other positions.

Protocol 3: Synthesis of the Fuc-Gal Donor

  • Preparation of the Galactosyl Acceptor: A suitably protected galactose derivative, for example, a thiogalactoside with benzyl ethers at the 3, 4, and 6 positions, is used as the acceptor.

  • Fucosylation at C2: The galactosyl acceptor is fucosylated at the C2 position with the fucosyl trichloroacetimidate donor (from Protocol 1) using TMSOTf as the promoter at -20°C. The thioglycoside at the anomeric position of the galactose will serve as the leaving group in the final glycosylation step.

Final [2+2] Glycosylation

The final step in assembling the tetrasaccharide is the coupling of the disaccharide donor and the disaccharide acceptor.

Protocol 4: Assembly of the Protected Lewis-b Tetrasaccharide

  • Glycosylation: The disaccharide donor (Fuc-Gal thioglycoside) and the disaccharide acceptor (Fuc-GlcNAc with a free 3-OH) are dissolved in anhydrous DCM containing molecular sieves. The mixture is cooled to -20°C. A promoter system such as N-iodosuccinimide (NIS) and a catalytic amount of silver trifluoromethanesulfonate (AgOTf) is added to activate the thioglycoside donor. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched, filtered, and the organic layer is washed and dried. The protected tetrasaccharide is then purified by silica gel chromatography.

Glycosylation StepDonorAcceptorPromoterTypical Yield
Fucosylation of GlcNAcFucosyl Trichloroacetimidate4,6-O-Benzylidene-GlcNAcTMSOTf70-85%
Fucosylation of GalactoseFucosyl Trichloroacetimidate3,4,6-Tri-O-benzyl-thiogalactosideTMSOTf75-90%
Final [2+2] CouplingFuc-Gal ThioglycosideFuc-GlcNAc AcceptorNIS/AgOTf60-75%

Global Deprotection and Purification

The final step is the removal of all protecting groups to yield the target Lewis-b tetrasaccharide.

Protocol 5: Global Deprotection

  • Hydrogenolysis: The protected tetrasaccharide is dissolved in a mixture of solvents such as methanol/DCM. Palladium on carbon (10% Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere. This step removes all benzyl and benzylidene protecting groups.

  • Saponification: If any ester protecting groups (e.g., acetyl) were used, they are removed by treatment with a catalytic amount of sodium methoxide in methanol (Zemplén conditions).

  • Purification: The deprotected tetrasaccharide is purified by size-exclusion chromatography (e.g., Sephadex G-25) to remove salts and any remaining impurities. The final product is typically obtained as a white lyophilized powder.

Characterization

The structure and purity of the final Lewis-b tetrasaccharide and its intermediates should be confirmed by a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure, including the stereochemistry of the glycosidic linkages and the location of the fucosyl branches. Key diagnostic signals include the anomeric protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compounds.

Compound¹H NMR (Anomeric Protons, δ ppm)¹³C NMR (Anomeric Carbons, δ ppm)
Lewis-b Tetrasaccharide~5.1 (Fuc α), ~4.9 (Fuc α), ~4.6 (Gal β), ~4.5 (GlcNAc β)~102 (Gal), ~101 (GlcNAc), ~100 (Fuc), ~99 (Fuc)

(Note: Exact chemical shifts are dependent on the solvent and experimental conditions. The values provided are approximate.)

Conclusion

The chemical synthesis of complex oligosaccharides like the Lewis-b tetrasaccharide is a challenging but achievable endeavor. The convergent [2+2] strategy outlined in this application note provides a robust and efficient pathway to this important biomolecule. Careful planning of the protecting group strategy and optimization of the glycosylation reactions are paramount to success. The availability of synthetic Lewis-b tetrasaccharide will undoubtedly facilitate further research into its biological roles and its potential as a therapeutic target.

References

  • Retrosynthesis of B‐Lewis b heptasaccharide via a key tetrasaccharide intermediate 11. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Chemical and chemoenzymatic syntheses of sialyl Lewisa tetrasaccharide antigen. (2024). Organic & Biomolecular Chemistry. [Link]

  • Glycosyl Trichloroacetimidates. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Optimized synthesis of a glucosyl trichloroacetimidate donor with single column purification. (2018). Ball State University. [Link]

  • Glycosyl Trifluoroacetimidates. Part 1. Preparation and Application as New Glycosyl Donors. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Lewis B tetrasaccharide. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • Advances in glycoside and oligosaccharide synthesis. (2023). Chemical Society Reviews. [Link]

  • Glycosidation using trichloroacetimidate donor. (2021). In Glycoscience Protocols. NCBI Bookshelf. [Link]

  • Stereocontrolled 1,2-Cis Glycosylation as the Driving Force of Progress in Synthetic Carbohydrate Chemistry. (2015). IRL @ UMSL. [Link]

  • Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. (2021). Journal of the American Chemical Society. [Link]

  • Large-Scale Synthesis of a Lewis b Tetrasaccharide Derivative, its Acrylamide Copolymer, and Related DI- and Trisaccharides for Use in Adhesion Inhibition Studies with Helicobacter Pylori. (1996). Acta Chemica Scandinavica. [Link]

Sources

Application Note: Lewis-b Tetrasaccharide as a Gold-Standard Analytical Reference

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Quantification, and Functional Validation

Abstract

The Lewis-b (Le^b) tetrasaccharide (Fuc


1-2Gal

1-3(Fuc

1-4)GlcNAc) is a critical histo-blood group antigen (HBGA) implicated in the pathogenicity of Helicobacter pylori and Norovirus.[1][2][3] Due to its structural complexity—specifically the distinct

1-2 and

1-4 fucosylation on a Type 1 chain—it serves as a rigorous analytical standard for validating glycan analysis workflows.[1] This guide provides authoritative protocols for the structural qualification, fluorescent labeling, and functional validation of Le^b standards.

Introduction: The Structural Basis of Le^b

The utility of Le^b as a standard lies in its isomeric specificity. Unlike its Type 2 isomer (Lewis y), Le^b is built upon a Type 1 backbone (Gal


1-3GlcNAc).[1][2] This linkage specificity makes it an ideal probe for testing the resolution of HPLC columns and the specificity of lectins or antibodies.

Biological Significance:

  • H. pylori Adhesion: Le^b acts as the high-affinity receptor for the bacterial adhesin BabA (Blood group antigen-binding adhesin), facilitating gastric colonization.[2][4]

  • Norovirus Attachment: Genogroup I (GI) Norovirus strains specifically recognize Le^b on intestinal epithelial cells.[2]

Figure 1: Lewis Antigen Biosynthesis & Structure

LewisBiosynthesis cluster_legend Key Precursor Type 1 Precursor (Gal-b1,3-GlcNAc) Lea Lewis a (Le^a) (Fuc-a1,4 added) Precursor->Lea FUT3 HType1 H-Antigen Type 1 (Fuc-a1,2 added) Precursor->HType1 FUT2 (Secretor) Leb Lewis b (Le^b) (Difucosylated) Lea->Leb FUT2 (Restricted) HType1->Leb FUT3 (Lewis) FUT3 FUT3 (a1,4-FucT) FUT2 FUT2 (a1,2-FucT) Legend Le^b requires both Secretor (FUT2) and Lewis (FUT3) enzymes.

Caption: Biosynthetic pathway of Lewis b antigen. Le^b is the product of sequential fucosylation by FUT2 and FUT3 on a Type 1 chain.

Module 1: Structural Certification (QC)

Before using Le^b as a standard, its identity and purity (>95%) must be certified.[2]

Mass Spectrometry (MS)

Le^b (C


H

NO

) has a monoisotopic mass of 675.26 Da .[2]
  • Ionization Mode: ESI (Positive)[1][2]

  • Target Ions:

    • 
       m/z[1][2]
      
    • 
       m/z[1][2]
      
    • 
       m/z[1][2]
      

Diagnostic Fragmentation (MS/MS): In collision-induced dissociation (CID), Le^b yields characteristic ions distinguishing it from Le^y.[1][2]

  • Y-Ions: Loss of terminal Fucose residues (m/z 146).[1][2]

  • B-Ions: Detection of the Fuc-Gal fragment.[1]

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the


1-3 vs 

1-4 linkage.[1][2]
  • Solvent: D

    
    O, 25°C.
    
  • Key Signals (

    
     ppm): 
    
    • H-1 (Anomeric): Look for two distinct

      
      -anomeric signals for Fucose (~5.0 - 5.4 ppm) and two 
      
      
      
      -anomeric signals (Gal/GlcNAc, ~4.4 - 4.7 ppm).
    • CH

      
       (Fucose):  Two doublets around 1.15 - 1.25 ppm.[1][2]
      
    • N-Acetyl: Singlet at ~2.0 ppm (GlcNAc).[1][2]

Module 2: Quantitative Profiling (HPLC/UPLC)

Native glycans lack chromophores.[2] To use Le^b as a quantitative standard, it must be fluorescently labeled. The industry standard is 2-Aminobenzamide (2-AB) labeling via reductive amination.[1][2][5][6]

Protocol: 2-AB Labeling of Lewis-b

Principle: The primary amine of 2-AB reacts with the aldehyde (hemiacetal) of the reducing GlcNAc in a stoichiometric 1:1 ratio.[1]

Reagents:

  • Labeling Reagent: 0.35M 2-AB + 1M Sodium Cyanoborohydride (NaCNBH

    
    ) in DMSO:Acetic Acid (7:3).[1][2]
    
  • Cleanup: GlycoClean S cartridges (HILIC stationary phase).[2]

Step-by-Step Workflow:

  • Lyophilization: Dry 10 nmol of Le^b standard in a reaction vial.

  • Reaction: Add 5

    
    L of Labeling Reagent. Cap tightly.
    
  • Incubation: Heat at 65°C for 2 hours . (Note: Do not exceed 3 hours to prevent desialylation if applying to mixed samples, though Le^b is neutral).[2]

  • Cleanup:

    • Prime cartridge with water, then acetonitrile (ACN).[2]

    • Load sample (diluted in high % ACN).

    • Wash with 96% ACN (removes free dye).[2]

    • Elute labeled Le^b with water.

Figure 2: 2-AB Labeling Workflow

LabelingWorkflow Start Lyophilized Le^b (Free Reducing End) React Add 2-AB + NaCNBH3 (DMSO/Acetic Acid) Start->React Incubate Incubate 65°C, 2 Hours React->Incubate Reductive Amination Schiff Schiff Base Formation React->Schiff Reduction Reduction to Secondary Amine Incubate->Reduction Cleanup SPE Cleanup (Remove excess 2-AB) Incubate->Cleanup HPLC HILIC-FLD Analysis (Ex: 330nm, Em: 420nm) Cleanup->HPLC

Caption: Workflow for stoichiometric fluorescent labeling of Le^b with 2-AB for HPLC quantification.

HILIC Separation Conditions
  • Column: Amide-functionalized HILIC (e.g., Waters BEH Glycan), 1.7

    
    m.[1][2]
    
  • Mobile Phase A: 50 mM Ammonium Formate, pH 4.4.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 75% B to 55% B over 30 mins.

  • Detection: Fluorescence (Ex: 330 nm, Em: 420 nm).[2]

  • Expected Result: Le^b elutes after Le^a due to the additional fucose increasing hydrophilicity/interaction with the amide phase.

Module 3: Functional Bioassay (BabA Interaction)

To validate the biological activity of the Le^b standard (or to use it as a competitor), a Competitive Inhibition ELISA is recommended.[2] This confirms the standard properly mimics the epitope recognized by H. pylori.

Protocol: Competitive Inhibition ELISA

Objective: Determine the IC


 of the soluble Le^b standard against H. pylori BabA.

Materials:

  • Coating: Le^b-HSA conjugate (synthetic Le^b linked to Human Serum Albumin).[1][2]

  • Primary: Recombinant BabA adhesin or H. pylori membrane extract.

  • Competitor: Soluble Le^b standard (Serial dilutions).[2]

  • Detection: Anti-BabA antibody + HRP secondary.

Procedure:

  • Coat: 96-well plate with Le^b-HSA (1

    
    g/mL) overnight at 4°C. Block with 1% BSA.
    
  • Pre-incubation: Mix fixed concentration of BabA with serial dilutions of soluble Le^b standard (0.1 nM to 10

    
    M) in a separate tube for 1 hr.
    
  • Binding: Transfer mixtures to the coated plate. Incubate 1 hr.

    • Logic: If the standard is active, it will bind BabA in solution, preventing BabA from binding the plate.

  • Wash & Detect: Wash 3x PBST. Add anti-BabA-HRP.[1][2] Develop with TMB.

  • Analysis: Plot OD450 vs. Log[Le^b]. Calculate IC

    
    .[2]
    
Figure 3: Competitive Binding Logic

CompetitiveELISA Plate Plate Surface (Coated with Le^b-HSA) Signal Detection Signal (OD 450nm) Plate->Signal HRP Detection BabA BabA Protein (Adhesin) BabA->Plate Uninhibited Binding Complex BabA-Standard Complex (Washed Away) BabA->Complex Inhibited Standard Soluble Le^b Standard (The Analyte) Standard->BabA Binds High Affinity Complex->Signal Reduces

Caption: In a competitive assay, high quality Le^b standard binds BabA in solution, reducing the signal on the plate.

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Low Labeling Efficiency Moisture in reagentsUse anhydrous DMSO/Acetic acid.[1][2] Ensure NaCNBH

is fresh.
Split Peaks in HPLC Anomeric separation2-AB labeling locks the ring, preventing mutarotation. If peaks split, ensure reaction went to completion (reduction step).[2]
No Binding in ELISA Conformational steric hindranceEnsure the Le^b-HSA coating density is optimized; overcrowding can hide the epitope.

References

  • Hage, N., et al. (2015). Structural basis of Lewis(b) antigen binding by the Helicobacter pylori adhesin BabA.[2][7][8] Science Advances, 1(7), e1500315.[2][7]

  • Kubota, H. (2022). Lewis b antigen is a common ligand for genogroup I norovirus strains.[9][10] FEBS Open Bio, 12(9), 1688-1695.[1][2][9]

  • Ludger Ltd. LudgerTag™ 2-AB Glycan Labeling Kit Product Guide.

  • PubChem. Lewis B tetrasaccharide (Compound Summary). National Library of Medicine.

  • Aspholm-Hurtig, M., et al. (2004). Functional adaptation of BabA, the H. pylori ABO blood group antigen binding adhesin. Science, 305(5683), 519-522.[1][2]

Sources

Application Note: Strategic Development and Characterization of Anti-Lewis-b (Leᵇ) Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The Lewis-b antigen (Leᵇ) is a difucosylated tetrasaccharide (Fucα1-2Galβ1-3[Fucα1-4]GlcNAcβ1-R) belonging to the Type 1 histo-blood group antigen family. Unlike protein targets, Leᵇ is a T-cell independent carbohydrate antigen, making high-affinity IgG generation notoriously difficult.

Clinical & Research Significance:

  • Infectious Disease: Leᵇ is the primary gastric receptor for the Helicobacter pylori adhesin BabA (Blood group antigen-binding adhesin).[1][2] Blocking this interaction is a key therapeutic target for preventing H. pylori-induced peptic ulcers and gastric adenocarcinoma.

  • Oncology: Leᵇ is a Tumor-Associated Carbohydrate Antigen (TACA) overexpressed in colorectal and gastric cancers.

  • Transfusion Medicine: While rare, anti-Leᵇ antibodies can cause hemolytic transfusion reactions, necessitating precise typing reagents.[3]

This guide details a field-proven workflow to overcome the poor immunogenicity of Leᵇ and ensure the isolation of highly specific, functionally active monoclonal antibodies (mAbs).

Phase 1: Immunogen Engineering (The "Carrier" Principle)

The Challenge: T-Cell Independence

Native Leᵇ oligosaccharides do not recruit T-cell help. B-cells recognizing Leᵇ alone will produce low-affinity IgM and fail to undergo class switching to IgG or affinity maturation. To force an IgG response, the hapten (Leᵇ) must be conjugated to a carrier protein (T-cell epitope source).

Protocol: Reductive Amination Conjugation

We utilize reductive amination to covalently link the Leᵇ oligosaccharide to Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening.

Reagents:

  • Purified Leᵇ Tetrasaccharide (with free reducing end).

  • Carrier Protein: Imject™ Mariculture KLH (mcKLH).

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN).

  • Buffer: 0.2 M Potassium Phosphate, pH 8.0.

Step-by-Step Methodology:

  • Solubilization: Dissolve 2 mg of mcKLH in 200 µL of coupling buffer.

  • Hapten Addition: Add 50-fold molar excess of Leᵇ oligosaccharide to the protein solution.

  • Reduction: Add NaBH₃CN to a final concentration of 50 mM.

  • Incubation: Incubate at 37°C for 72 hours in a sealed vial (fume hood). The aldehyde group of the sugar's open-ring form reacts with lysine amines on KLH, forming a Schiff base, which is permanently reduced to a secondary amine.

  • Desalting: Remove unreacted sugar and reducing agent using a Zeba™ Spin Desalting Column (7K MWCO) equilibrated with PBS.

  • Verification: Verify conjugation efficiency via MALDI-TOF MS or by checking the shift in protein molecular weight on SDS-PAGE.

Visualization: Immunogen Mechanism

The following diagram illustrates how the conjugate recruits T-cell help to drive IgG production.

Immunogen_Mechanism cluster_0 Immunogen Structure cluster_1 Immune Activation Leb Le(b) Hapten Linker Amine Linkage Leb->Linker KLH KLH Carrier (T-cell Epitopes) Linker->KLH TCell CD4+ T-Cell KLH->TCell MHC-II Presentation BCell Le(b)-Specific B-Cell BCell->Leb Recognizes Hapten BCell->KLH Internalizes & Presents Peptides TCell->BCell Cytokines (Class Switch)

Caption: Mechanism of T-cell dependent IgG generation against Leᵇ carbohydrate via KLH carrier conjugation.

Phase 2: Hybridoma Generation & The "Specificity Filter"

Immunization Schedule
  • Mice: BALB/c (Standard) or NZB/W (Autoimmune strain, often better for anti-glycans).

  • Adjuvant: TiterMax® Gold (Less toxic than Freund’s, better for preserving glycan structure).

  • Timeline: Day 0 (Priming), Day 14, Day 28, Day 42.

  • Final Boost: Intravenous injection of Leᵇ-KLH (no adjuvant) 3 days prior to fusion.

The Critical Screening Matrix

The primary failure mode in anti-Leᵇ development is cross-reactivity . The antibody must distinguish Leᵇ from its structural neighbors: Lewis-a (Leᵃ), H Type 1, and Lewis-y (Leʸ).

Structural Comparison:

  • Leᵇ: Fucα1-2Galβ1-3(Fucα1-4)GlcNAc[4]

  • Leᵃ: Galβ1-3(Fucα1-4)GlcNAc (Lacks α1-2 Fuc)[4]

  • H Type 1: Fucα1-2Galβ1-3GlcNAc (Lacks α1-4 Fuc)

  • Leʸ: Fucα1-2Galβ1-4(Fucα1-3)GlcNAc (Type 2 isomer)

Screening Protocol (ELISA):

  • Coat: 96-well plates with Leᵇ-BSA (not KLH, to eliminate anti-carrier hits) at 2 µg/mL.

  • Primary Screen: Test hybridoma supernatants. Select OD > 1.0.

  • Secondary Counter-Screen (The Filter): Test positives against a panel of BSA-conjugated glycans.

Table 1: Selection Logic for Anti-Leᵇ Candidates

Antigen CoatedTarget StructureDesired Signal (OD)Interpretation
Leᵇ-BSA Fucα1-2 + Fucα1-4 (Type 1)High (>1.5) Positive Binder
Leᵃ-BSA Fucα1-4 (Type 1)Low (<0.2)Eliminates binders to α1-4 Fuc alone
H Type 1-BSA Fucα1-2 (Type 1)Low (<0.2)Eliminates binders to α1-2 Fuc alone
Leʸ-BSA Fucα1-2 + Fucα1-3 (Type 2)Low (<0.2)Eliminates backbone cross-reactivity
BSA Only Protein CarrierLow (<0.1)Eliminates anti-linker/carrier Abs
Visualization: Screening Workflow

Screening_Workflow Fusion Hybridoma Fusion Primary Primary Screen: Le(b)-BSA ELISA Fusion->Primary Decision1 OD > 1.0? Primary->Decision1 Counter Counter Screen Panel: Le(a), H-Type 1, Le(y) Decision1->Counter Yes Discard Discard Decision1->Discard No Decision2 Specific to Le(b)? Counter->Decision2 Functional Functional Assay: H. pylori Inhibition Decision2->Functional Specific Decision2->Discard Cross-reactive

Caption: Decision tree for isolating specific anti-Leᵇ clones, filtering out cross-reactive binders.

Phase 3: Functional Validation (BabA Inhibition)

Binding to the antigen on a plate does not guarantee the antibody can block the pathogen. The "Gold Standard" validation is the inhibition of H. pylori BabA-mediated adhesion.

Assay Principle

This assay mimics the gastric surface. We coat plates with Leᵇ (receptor) and measure the binding of fluorescently labeled H. pylori (or recombinant BabA protein) in the presence of the candidate mAb.

Protocol: Bacterial Adhesion Inhibition
  • Receptor Coating: Coat high-binding black plates with Leᵇ-HSA (Human Serum Albumin) conjugate at 5 µg/mL overnight at 4°C. Block with 1% BSA (Fatty acid free).

  • Bacterial Labeling: Label H. pylori strain J99 (BabA positive) with FITC or CFSE dye.

  • Pre-incubation: Incubate candidate mAbs (serial dilutions: 0.1 - 100 µg/mL) with the Leᵇ-coated plate for 1 hour.

  • Challenge: Add labeled bacteria (OD₆₀₀ = 0.1) to the wells containing the antibody. Incubate 1 hour at 37°C.

  • Wash: Vigorously wash 3x with PBS-Tween (0.05%) to remove unbound bacteria.

  • Read: Measure fluorescence (Ex485/Em535).

  • Analysis: Calculate IC₅₀. A potent neutralizing mAb should show >80% inhibition of bacterial binding.

Phase 4: Production & Purification

Anti-carbohydrate antibodies frequently remain as IgM even with carrier conjugation. The purification strategy must be adapted based on the isotype determined by lateral flow isotyping.

Scenario A: IgG Generated (Ideal)
  • Method: Protein G Affinity Chromatography.

  • Buffer: Binding: PBS pH 7.4. Elution: 0.1 M Glycine pH 2.7.

  • Note: Protein G is preferred over Protein A for mouse IgG1, which is a common subclass for anti-glycans.

Scenario B: IgM Generated (Common)

IgM often denatures in low pH elution buffers used for Protein A/G.

  • Method: Hydroxyapatite Chromatography or IgM-Specific Affinity (e.g., Capto™ IgM).

  • Alternative: Size Exclusion Chromatography (SEC) using Superose™ 6 Increase. IgM (~900 kDa) elutes in the void volume, separated from albumin and transferrin.

  • Storage: IgM is prone to aggregation. Store in high salt buffers (PBS + 300mM NaCl) and avoid repeated freeze-thaw cycles.

References

  • Borén, T., et al. (1993). "Attachment of Helicobacter pylori to human gastric epithelium mediated by blood group antigens."[1][2] Science, 262(5141), 1892-1895. Link

  • Ilver, D., et al. (1998). "Helicobacter pylori adhesin binding fucosylated histo-blood group antigens revealed by retagging." Science, 279(5349), 373-377. Link

  • Moonens, K., et al. (2016). "Structural insights into Lewis antigen binding by the Helicobacter pylori adhesin BabA." Science Advances, 2(8). Link[5]

  • Kaveri, S. V., et al. (2012). "Natural IgM antibodies: from hemostasis to immunomodulation." Journal of Immunology. Link

  • Thermo Fisher Scientific. "IgM Purification Handbook." Link

Sources

High-Resolution Competitive ELISA for Lewis-b (Le^b) Tetrasaccharide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Epitope Mapping and Antagonist Screening

Abstract & Strategic Rationale

The Lewis-b (Le^b) tetrasaccharide (Fucα1-2Galβ1-3(Fucα1-4)GlcNAcβ) is a critical histo-blood group antigen expressed on gastric epithelial cells. It serves as the primary receptor for the Helicobacter pylori outer membrane adhesin BabA (Blood group antigen-binding Adhesin), facilitating bacterial colonization and subsequent pathology, including peptic ulcers and gastric adenocarcinoma [1, 2]. Furthermore, Le^b is a known docking site for specific Norovirus strains [3].

This Application Note details a Competitive Inhibition ELISA designed for two primary applications:

  • Drug Discovery: Screening small molecule or glycomimetic antagonists that block the BabA-Le^b interaction.

  • Quantification: Measuring free Le^b levels in biological fluids (saliva, serum) where direct immobilization is inconsistent.

Why This Protocol Works (The "Expertise" Pillar)
  • The Challenge of Carbohydrates: Unlike proteins, oligosaccharides lack the hydrophobic domains necessary for stable passive adsorption to polystyrene. Direct coating often leads to "washing off" or steric masking.

  • The Solution (Le^b-HSA Conjugate): This protocol utilizes Le^b covalently conjugated to Human Serum Albumin (HSA). The HSA protein anchor ensures stable, high-density immobilization on high-binding plates, while the multivalent presentation of Le^b mimics the natural mucin surface, enhancing the avidity of the binding interaction [4].

  • The Competitive Edge: By pre-incubating the detection antibody (or recombinant BabA) with the sample before adding it to the plate, we establish a thermodynamic equilibrium in solution. This eliminates kinetic artifacts associated with sequential addition and maximizes assay sensitivity.

Critical Reagents & Equipment

ComponentSpecificationRationale
Coating Antigen Le^b-HSA Conjugate (approx. 10-20 mol Le^b/mol HSA)HSA provides the hydrophobic anchor for the plate; high substitution ratio ensures multivalent display.
Primary Antibody Mouse Monoclonal Anti-Le^b (Clone T218 or 2-25LE)High specificity for the Fucα1-2/Fucα1-4 motif. Note: Recombinant BabA protein can replace this for drug screening.
Competitor Free Le^b tetrasaccharide (Standard) or Test CompoundsUsed to generate the standard curve or test inhibition.
Solid Phase 96-well High-Binding Microplate (e.g., Maxisorp)Essential for stable protein (HSA) adsorption. Standard tissue culture plates will fail.
Blocking Buffer 1% BSA in PBS + 0.05% Tween-20BSA blocks hydrophobic sites. Tween-20 reduces non-specific hydrophobic interactions but must be kept low (<0.1%) to avoid stripping the coat.
Detection Goat Anti-Mouse IgG-HRP + TMB SubstrateHigh-sensitivity colorimetric detection.

Experimental Workflow Logic

The following diagram illustrates the competitive mechanism. Note that Signal is Inversely Proportional to Analyte Concentration .

CompetitiveELISA Figure 1: Competitive Inhibition Workflow. Free antigen captures antibody in solution, preventing plate binding. Step1 1. IMMOBILIZATION Coat Plate with Le^b-HSA Step3 3. BINDING Add Mixture to Plate Step1->Step3  Coated Wells Step2 2. COMPETITION REACTION (In Tube) Step2->Step3  Equilibrium Mix Step4 4. DETECTION Wash & Add Substrate Step3->Step4  Unbound Ab Washed Away Result DATA OUTPUT Low Signal = High Inhibitor Step4->Result  OD450 Reading Ab Anti-Le^b Antibody (Fixed Conc.) Ab->Step2 Sample Sample / Inhibitor (Variable Conc.) Sample->Step2

Detailed Protocol

Phase 1: Surface Immobilization (Day 1)

Objective: Create a stable, multivalent Le^b surface.

  • Dilution: Dilute the Le^b-HSA conjugate to 1.0 µg/mL in Carbonate/Bicarbonate Coating Buffer (50 mM, pH 9.6).

    • Expert Tip: Do not use PBS for coating. The high pH of carbonate buffer exposes hydrophobic domains on the HSA carrier, maximizing adsorption efficiency [5].

  • Plating: Add 100 µL/well to a High-Binding 96-well plate.

  • Incubation: Seal the plate and incubate overnight (16–18 hours) at 4°C .

    • Why: Kinetic studies show that thermodynamic equilibrium for passive adsorption is reached slowly at 4°C, resulting in a more uniform monolayer than rapid 37°C incubation.

Phase 2: Blocking (Day 2)

Objective: Prevent non-specific binding (NSB) that ruins signal-to-noise ratios.

  • Wash: Aspirate wells and wash 3x with PBST (PBS + 0.05% Tween-20).

  • Block: Add 200 µL/well of Blocking Buffer (1% BSA in PBS).

  • Incubation: Incubate for 1-2 hours at Room Temperature (RT) .

  • Wash: Wash 3x with PBST.

Phase 3: The Competition Step (Critical)

Objective: Allow the target antibody to equilibrate with the free analyte.

  • Preparation of Standards/Samples:

    • Prepare a serial dilution of the free Le^b tetrasaccharide (or drug candidate) in Blocking Buffer. Recommended range: 0.1 ng/mL to 10 µg/mL.

  • Antibody Preparation:

    • Dilute the Primary Anti-Le^b Antibody to a fixed concentration (determined by prior titration to yield an OD of ~1.5-2.0). Typically 0.1 - 0.5 µg/mL .

  • Pre-Incubation (The "Secret Sauce"):

    • In a separate low-binding tube or U-bottom plate, mix 50 µL of Diluted Antibody + 50 µL of Standard/Sample .

    • Incubate for 1 hour at RT with gentle shaking.

    • Scientific Integrity: This step allows the antibody to bind the free antigen in 3D space without the steric hindrance of the plate surface.

  • Transfer: Transfer 100 µL of the pre-incubated mixture into the Le^b-HSA coated wells.

  • Capture Incubation: Incubate for 1 hour at RT .

    • Mechanism:[1][2] Only antibodies that remain free (unbound by inhibitor) are available to bind the Le^b on the plate.

Phase 4: Detection
  • Wash: Wash 5x with PBST. (Thorough washing is crucial here to remove antibody-inhibitor complexes).

  • Secondary Antibody: Add 100 µL/well of HRP-conjugated Goat Anti-Mouse IgG (diluted 1:5000 in Blocking Buffer).

  • Incubation: Incubate 1 hour at RT.

  • Final Wash: Wash 5x with PBST.

  • Development: Add 100 µL TMB Substrate . Incubate 10-15 mins in the dark (watch for blue color).

  • Stop: Add 50 µL Stop Solution (1M H2SO4 or HCl). Color turns yellow.

  • Read: Measure Absorbance at 450 nm (with 620 nm reference subtraction).

Data Analysis & Validation

Calculation of IC50

In a competitive assay, the data forms a sigmoidal dose-response curve with a negative slope.

  • Normalize Data: Calculate

    
     (Percent Binding):
    
    
    
    
    • Max Binding (B0): Wells with Antibody + Buffer (No inhibitor).

    • Background: Wells with no Antibody.

  • Curve Fitting: Do not use linear regression. You must use a 4-Parameter Logistic (4PL) Regression model [6]:

    
    
    
    • X: Concentration of Inhibitor (Log scale).

    • Y: Response (OD or % Binding).

    • C: IC50 (Inflection point - concentration inhibiting 50% of binding).

    • B: Hill Slope (Steepness).[3]

Self-Validating Controls

Every plate must include:

  • Total Activity (B0): 100% signal reference (Ab only, no inhibitor).

  • NSB (Non-Specific Binding): No coat, Block only + Ab. (Should be < 0.1 OD).

  • Positive Control: A known concentration of free Le^b (e.g., 1 µg/mL) to verify inhibition occurs.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal (B0 < 0.5) Poor coating efficiency.Switch to Carbonate Buffer pH 9.6. Ensure plate is "High Binding" (Maxisorp).
High Background Inadequate blocking or washing.Increase Tween-20 to 0.1% in wash buffer. Ensure BSA is fresh/dissolved.
Flat Inhibition Curve Antibody concentration too high.If [Ab] >> [Kd], the assay becomes insensitive. Titrate Ab to use the lowest concentration that gives ~1.5 OD.
"Hook Effect" Antigen excess in coating.[4]Rare in competitive, but ensure Le^b-HSA is not coating at >10 µg/mL, which can cause steric crowding.

References

  • Borén, T., et al. (1993). "Attachment of Helicobacter pylori to human gastric epithelium mediated by blood group antigens."[5][6][7][8] Science, 262(5141), 1892-1895.

  • Moonens, K., et al. (2016). "Structural insights into Lewis antigen binding by the Helicobacter pylori adhesin BabA." Cell Host & Microbe, 19(1), 54-66.

  • Rydell, G. E., et al. (2009). "Human noroviruses recognize sialyl Lewis x neoglycoprotein." Glycobiology, 19(3), 309-320.

  • Lahmann, M., et al. (2004).[9] "Synthesis of the Lewis b hexasaccharide and HSA-conjugates thereof." Glycoconjugate Journal, 21(5), 251-256.[9]

  • Thermo Fisher Scientific. "ELISA Technical Guide: Surface Binding and Coating."

  • AAT Bioquest. "Four Parameter Logistic (4PL) Curve Calculator."

Sources

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Lewis-b tetrasaccharide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal storage, handling, and use of this complex glycan. Our goal is to ensure the scientific integrity of your experiments by providing not just protocols, but the reasoning behind them.

Section 1: Core Concepts & Critical Considerations

Lewis-b tetrasaccharide (α-L-Fuc-(1→2)-β-D-Gal-(1→3)-[α-L-Fuc-(1→4)]-β-D-GlcNAc) is a crucial carbohydrate antigen involved in various biological processes, including cell adhesion and signaling. Its structural integrity is paramount for reliable and reproducible experimental outcomes. The primary challenges in working with this and other complex oligosaccharides are preventing degradation and ensuring accurate concentration, which are directly impacted by storage and handling practices.

The Unseen Enemy: Moisture and Hydrolysis

Oligosaccharides, including Lewis-b tetrasaccharide, are susceptible to two primary forms of degradation in a laboratory setting:

  • Hygroscopicity: As carbohydrates, they readily absorb moisture from the atmosphere. This can lead to inaccuracies in weighing and can introduce water that may facilitate degradation pathways.[1]

  • Hydrolysis: The glycosidic bonds that link the monosaccharide units are susceptible to cleavage, particularly under acidic conditions.[2] This breaks down the tetrasaccharide into smaller fragments, rendering it inactive for its intended biological function.

Understanding these vulnerabilities is the first step toward robust experimental design.

Section 2: Recommended Storage Conditions

Proper storage is the most critical factor in maintaining the long-term stability and performance of Lewis-b tetrasaccharide. The following conditions are recommended based on supplier data sheets and general best practices for oligosaccharide stability.

Quantitative Storage Recommendations
FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°CUp to 24 monthsMust be stored in a tightly sealed container to protect from moisture. A desiccator is recommended.
Stock Solution -80°CUp to 6 monthsAliquoting is highly recommended to avoid repeated freeze-thaw cycles.
Working Solution -20°CUp to 1 monthFor frequent use. Avoid storing in frost-free freezers which can have temperature fluctuations.

Data synthesized from multiple supplier recommendations.

The Rationale Behind the Temperatures
  • -20°C for Lyophilized Powder: At this temperature, the solid-state mobility of the molecules is significantly reduced, minimizing the potential for degradation. It is crucial that the powder remains dry, as absorbed water can lower the glass transition temperature, making the compound more susceptible to degradation even at -20°C.

  • -80°C for Stock Solutions: Freezing aqueous solutions at -80°C rapidly vitrifies the sample, locking the oligosaccharide molecules in a glassy state and preventing the formation of damaging ice crystals. This is the gold standard for preserving the integrity of dissolved oligosaccharides for long-term storage.[3]

Section 3: Experimental Protocols & Workflows

Adherence to validated protocols for handling and reconstitution is essential for experimental success.

Protocol 1: Reconstitution of Lyophilized Lewis-b Tetrasaccharide

This protocol details the steps for preparing a concentrated stock solution from the lyophilized powder.

Materials:

  • Vial of lyophilized Lewis-b tetrasaccharide

  • High-purity sterile water or a suitable buffer (e.g., PBS, pH 7.4)

  • Calibrated micropipettes

  • Vortex mixer

  • Benchtop microcentrifuge

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the cold powder, which would introduce moisture.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully add the calculated volume of sterile water or buffer to the vial. The volume will depend on the desired final concentration. For example, to make a 1 mg/mL solution from 1 mg of powder, add 1 mL of solvent.

  • Dissolution: Gently vortex the vial until the powder is completely dissolved. Avoid vigorous shaking, which can cause foaming and is generally a poor practice for biomolecules.

  • Incubation (if necessary): If the powder does not dissolve readily, allow the vial to sit at room temperature for 15-30 minutes with occasional gentle swirling.[4]

  • Sterilization (Optional but Recommended): If the solution is to be used in sterile applications such as cell culture, it should be filter-sterilized through a 0.22 µm filter.

Workflow for Handling and Storage of Lewis-b Tetrasaccharide

G cluster_receipt Receiving and Initial Storage cluster_reconstitution Reconstitution cluster_aliquoting Aliquoting and Long-Term Storage cluster_use Experimental Use Receive Receive Lyophilized Powder Inspect Inspect for Intact Seal Receive->Inspect Store_Powder Store at -20°C in a Desiccator Inspect->Store_Powder Equilibrate Equilibrate Vial to Room Temp Store_Powder->Equilibrate Centrifuge Centrifuge Powder Down Equilibrate->Centrifuge Add_Solvent Add Sterile Solvent Centrifuge->Add_Solvent Dissolve Gently Dissolve Add_Solvent->Dissolve Filter Filter Sterilize (0.22 µm) Dissolve->Filter Aliquot Aliquot into Small Volumes Filter->Aliquot Store_Stock Store Stock at -80°C Aliquot->Store_Stock Thaw_Working Thaw a Working Aliquot Store_Stock->Thaw_Working Dilute Dilute to Final Concentration Thaw_Working->Dilute Experiment Use in Experiment Dilute->Experiment

Caption: Workflow from receiving to experimental use of Lewis-b tetrasaccharide.

Section 4: Troubleshooting & FAQs

This section addresses common issues encountered during experiments with Lewis-b tetrasaccharide.

Q1: I'm having trouble dissolving the lyophilized powder. What should I do?

A1: First, ensure you have allowed the vial to fully equilibrate to room temperature before adding the solvent. Adding cold solvent to a cold vial can hinder dissolution. If it still doesn't dissolve with gentle vortexing, let it sit at room temperature for up to 30 minutes.[4] If solubility issues persist, consider using a brief, gentle sonication in a water bath, but be cautious as excessive sonication can potentially degrade the molecule. Always check the manufacturer's datasheet for recommended solvents; while water is common, some formulations may have specific requirements.

Q2: My experimental results are inconsistent. Could my Lewis-b tetrasaccharide have degraded?

A2: Inconsistent results are a common sign of compound degradation. Review your storage and handling procedures.

  • Freeze-Thaw Cycles: Have you subjected your stock solution to multiple freeze-thaw cycles? This is a primary cause of degradation for many biomolecules. Studies on human milk oligosaccharides suggest that while they are relatively stable to a few freeze-thaw cycles, it is best practice to aliquot and avoid repeated cycling.[3]

  • Storage Temperature: Was the stock solution stored at -80°C? Storing at -20°C for extended periods (more than a month) can lead to slow degradation.

  • pH of Experimental Buffer: Are you using a buffer with a low pH? Acidic conditions can cause hydrolysis of the glycosidic bonds.[2] Ensure your experimental buffers are within a neutral pH range (typically 6.5-7.5) unless the experimental design specifically requires otherwise.

Q3: I see a precipitate in my stock solution after thawing. Is it still usable?

A3: A precipitate upon thawing could indicate several issues. First, gently warm the vial to room temperature and mix gently to see if it redissolves. If it does not, it could be due to poor solubility at high concentrations or that the compound has degraded and aggregated. It is not recommended to use a solution with a visible precipitate, as the concentration will be unknown and the precipitate could interfere with your assay. If this occurs, it is best to prepare a fresh stock solution.

Q4: How can I verify the integrity of my Lewis-b tetrasaccharide?

A4: Verifying the integrity of an oligosaccharide typically requires specialized analytical techniques. High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., an amino-based column) can be used to assess purity. The appearance of extra peaks or a shift in the retention time of the main peak compared to a standard could indicate degradation. Mass spectrometry can also be used to confirm the molecular weight of the compound. If you suspect degradation and do not have access to these techniques, the most practical approach is to purchase a new, quality-controlled lot of the compound.

References

  • Bio-Synthesis Inc. (2009). Oligo Reconstitution Lyophilized. [Link]

  • Global Substance Registration System. (n.d.). LEWIS B-TETRASACCHARIDE. [Link]

  • National Center for Biotechnology Information. (n.d.). Lewis B tetrasaccharide. PubChem Compound Summary for CID 45480569. [Link]

  • Smilowitz, J. T., et al. (2013). Stability of Human-Milk Oligosaccharide Concentrations Over 1 Week of Lactation and Over 6 Hours Following a Standard Meal. Journal of Human Lactation, 29(3), 370–375. [Link]

  • Wu, L. D., et al. (2014). Stability Analysis of Oligosaccharides. Lebrilla League. [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Chromatography Forum. (2019). HPLC troubleshooting. [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Rivas, B., et al. (2017). Fructooligosaccharides Stability during the Processing and the Shelf Life of an Aseptically Packed Commercial Pineapple Nectar. American Journal of Food and Nutrition, 5(2), 50-54. [Link]

  • LyophilizationWorld. (2018). Reconstitution Time for Freeze-Dried products: overcome the challenges. [Link]

  • Olano-Martín, E., et al. (2018). Stability of Oligosaccharides Derived from Lactose and Lactulose regarding Rheological and Thermal Properties. Journal of Food Quality. [Link]

  • Future Fields. (2024). How to Reconstitute Lyophilized Proteins. [Link]

  • R&D Systems. (2018). How to Reconstitute Lyophilized Proteins. [Link]

  • ResearchGate. (n.d.). (PDF) Nature and Strength of Lewis Acid/Base Interaction in Boron and Nitrogen Trihalides. [Link]

  • MDPI. (n.d.). Hydrogen Bond and Other Lewis Acid–Lewis Base Interactions as Preliminary Stages of Chemical Reactions. Molecules, 24(1), 123. [Link]

  • ACS Publications. (2026). Organic Letters Ahead of Print. [Link]

Sources

Technical Support Center: Reducing Non-Specific Binding in Lewis-b (Leᵇ) Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Glycan-Protein Interactions & Immunoassay Specificity Ticket ID: LEB-NSB-OPT-001

Introduction: The "Sticky" Science of Glycan Assays

Welcome to the Technical Support Center. If you are reading this, you are likely experiencing high background signal (noise) or poor reproducibility in your Lewis-b (Leᵇ) assays.

The Core Challenge: Unlike protein-protein interactions, carbohydrate-protein interactions (like Leᵇ binding to H. pylori BabA or anti-Leᵇ antibodies) are often low-affinity and rely on multivalency (the "Velcro effect"). To compensate, researchers often increase concentrations, which drives non-specific binding (NSB). Furthermore, Leᵇ is a fucosylated oligosaccharide; the chemistry used to immobilize it (glycolipids vs. HSA-conjugates) fundamentally dictates your blocking and washing strategy.

This guide moves beyond generic ELISA advice to address the specific physicochemical properties of the Lewis-b antigen.

Module 1: Surface Chemistry & Coating Strategy

Diagnosis: Are you losing signal during washing, or is your background inherent to the coating matrix?

The Two Primary Coating Formats
FeatureLeᵇ-HSA Conjugates (Recommended)Leᵇ-Glycolipids/Ceramides (Challenging)
Immobilization Adsorbs via the HSA protein moiety.Adsorbs via hydrophobic lipid tail.
Stability High.[1] Covalent link between glycan and protein.Low. Held only by hydrophobic interaction.
Detergent Tolerance High. Can withstand Tween-20 washes.Critical Failure Point. Detergents strip the antigen.
NSB Risk Moderate (HSA can be sticky).High (requires blocking of hydrophobic plastic).
Protocol Adjustment: The "No-Strip" Wash

If you are using Leᵇ-glycolipids (native mucins or synthetic ceramides), standard ELISA wash buffers will destroy your assay.

Corrective Action:

  • Switch to HSA-Conjugates: If possible, use Leᵇ conjugated to Human Serum Albumin (HSA) or BSA. This allows you to use standard detergents (0.05% Tween-20) which are essential for reducing NSB.

  • If you MUST use Glycolipids:

    • Remove Detergent: Use PBS without Tween-20 for the first two washes.

    • Low-Detergent Finish: Use 0.01% Tween-20 only in the final wash steps.

Module 2: The "Milk Trap" – Blocking Buffer Selection

Diagnosis: High background despite "standard" blocking with 5% non-fat dry milk.

The Scientific Rationale

Never use milk for Lewis antigen assays if your detection system involves lectins or antibodies sensitive to glycan structures.

  • Reason: Milk contains Human Milk Oligosaccharides (HMOs) and bovine mucins that possess fucosylated structures. These can mimic Lewis antigens, leading to competitive inhibition (false negatives) or cross-reactivity (high background).

  • Biotin Interference: If using a Streptavidin-Biotin detection system, milk contains endogenous biotin.

Decision Matrix: Selecting the Right Blocker

BlockingStrategy start Select Blocking Buffer q1 Is Detection Agent a Lectin or Anti-Carbohydrate Ab? start->q1 q2 Is the Detection System Biotin-Streptavidin? q1->q2 No (Protein Target) milk STOP: Do NOT use Milk. Risk of Glycan Interference. q1->milk Yes (High Risk) bsa Use 1-3% BSA (Fatty Acid Free) q2->bsa No syn Use Synthetic/Protein-Free Blocker (e.g., SynBlock) q2->syn Yes (Biotin Risk) milk->bsa Alternative milk->syn Alternative

Figure 1: Decision tree for selecting blocking buffers in Lewis-b assays. Note the critical exclusion of milk for glycan-sensitive assays.

Module 3: Antibody Specificity & IgM Handling

Diagnosis: High background regardless of antigen presence (Blank wells have high OD).

The IgM Problem

Most anti-Lewis antibodies are IgM (pentameric).

  • Issue: IgMs are large, sticky, and prone to aggregation. They adhere to plastic surfaces non-specifically more than IgG.

  • Cross-Reactivity: Polyclonal anti-Leᵇ often cross-reacts with Leᵃ or H-antigens due to structural similarity (fucose placement).

Troubleshooting Protocol: The "High-Salt" Incubation

To reduce weak, non-specific electrostatic interactions driven by IgM stickiness:

  • Increase Ionic Strength: Supplement your antibody dilution buffer with extra NaCl.

    • Standard: PBS (137 mM NaCl).

    • Optimized: PBS + 150 mM extra NaCl (Total ~300 mM).

    • Mechanism:[2][3] High salt disrupts low-affinity non-specific charge interactions without breaking the specific antibody-antigen bond.

  • Titration is Non-Linear: Perform a "Checkerboard Titration." Do not assume 1:1000 is correct. For IgMs, the window between signal and noise is narrow.

Module 4: Matrix Interference (Saliva & Gastric Juice)

Diagnosis: Recombinant controls work, but patient samples (saliva/gastric juice) give erratic results.

The Heterophile & Mucin Effect

Clinical samples containing Leᵇ (secretions) are viscous and full of "sticky" mucins and heterophilic antibodies (HAMA).

Protocol:

  • Mucolytic Treatment: Pre-treat gastric/saliva samples with DTT (Dithiothreitol) or N-acetylcysteine to break mucin disulfide bonds. This reduces viscosity and exposes the Leᵇ epitope.

    • Concentration: 1-5 mM DTT for 15 mins at 37°C.

  • HAMA Blockers: If using a sandwich assay with mouse antibodies, add a commercial HAMA blocker (or normal mouse IgG) to the sample buffer to soak up anti-mouse antibodies present in the patient sample.

Visualizing the Optimized Workflow

The following diagram contrasts a "Standard" failure-prone workflow with the "Optimized" Lewis-b workflow.

WorkflowComparison cluster_fail Standard (High Noise) Workflow cluster_opt Optimized (Specific) Workflow F1 Coat: Le^b-Glycolipid F2 Block: 5% Milk F1->F2 Hydrophobic Adsorption F3 Wash: 0.05% Tween-20 F2->F3 Glycan Interference F4 Detect: Anti-Le^b (IgM) F3->F4 Antigen Stripping O1 Coat: Le^b-HSA O2 Block: 3% BSA or SynBlock O1->O2 Covalent Stability O3 Wash: PBS-Tween (0.05%) O2->O3 No Glycan Mimics O4 Detect: Anti-Le^b + 0.3M NaCl O3->O4 Reduced IgM Stickiness

Figure 2: Comparison of standard vs. optimized workflows. The optimized path addresses antigen stability, blocker interference, and antibody aggregation.

FAQ: Rapid Fire Troubleshooting

Q: I am studying H. pylori BabA binding to Leᵇ. The binding is very weak. A: BabA binding is often pH-sensitive. While some strains bind at neutral pH, others require a slightly acidic environment (pH 5.0 - 6.0) to mimic the gastric mucosa. Try adjusting your binding buffer pH. Also, ensure your Leᵇ density is high; BabA relies on avidity (multivalent binding).

Q: Can I use polystyrene plates for Leᵇ-HSA? A: Yes, but "High Binding" (Maxisorp-type) plates are preferred for protein conjugates (Leᵇ-HSA). If using Leᵇ-lipids, you must use plates optimized for hydrophobic binding (Polysorb) or the lipids will wash off.

Q: My negative control (Leᵃ) is lighting up. A: This is cross-reactivity. Leᵃ and Leᵇ differ only by the presence of an α1-2 fucose. Polyclonal antibodies often fail to distinguish them. Switch to a monoclonal antibody (mAb) validated for Leᵇ specificity, such as clone 2-25LE or T218 .

References

  • Borén, T., et al. (1993). "Attachment of Helicobacter pylori to human gastric epithelium mediated by blood group antigens."[1][2][4][5] Science, 262(5141), 1892-1895.

  • Aspholm-Hurtig, M., et al. (2004). "Functional adaptation of BabA, the H. pylori ABO blood group antigen binding adhesin."[2] Science, 305(5683), 519-522.

  • Duhamel, R. C., & Johnson, D. A. (1985).[6] "Use of nonfat dry milk to block nonspecific nuclear and membrane staining by avidin conjugates."[6] Journal of Histochemistry & Cytochemistry, 33(7), 711-714.[6] (Demonstrates biotin interference in milk).

  • Thermo Fisher Scientific. "Blocking Strategies for ELISA." (General guidance on protein vs. non-protein blockers).

  • Moonens, K., et al. (2016).[1] "Structural insights into Lewis antigen binding by the Helicobacter pylori adhesin BabA." Cell Host & Microbe, 19(1), 54-66. (Structural basis for specificity).

Sources

GlycoNMR Precision Hub: Technical Support & Optimization Center

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Refinement of NMR Spectroscopy for Oligosaccharide Characterization

Mission Statement

Welcome to the GlycoNMR Precision Hub. Oligosaccharides present a unique set of challenges in NMR spectroscopy: severe spectral crowding (3.0–4.0 ppm), strong solvent interference, and complex inter-residue flexibility. This guide moves beyond basic acquisition, focusing on refinement —the technical adjustments that transform a messy spectrum into a structural solution.

Module 1: Sample Environment & Signal Clarity

Q: I am losing anomeric signals near the water resonance. Presaturation is wiping out my peaks. How do I fix this?

A: Switch from standard presaturation (zgpr) to Excitation Sculpting or WET suppression.

  • The Issue: Standard presaturation applies a low-power RF field to the water frequency during the relaxation delay. Through the phenomenon of chemical exchange , this saturation transfers from water protons to the exchangeable hydroxyl (-OH) and amide (-NH) protons of your glycan. If your anomeric proton (

    
    ) is near the water line, "saturation bleed" will attenuate it.
    
  • The Refinement (Protocol):

    • Use Excitation Sculpting (e.g., zgesgp on Bruker): This uses a double spin-echo with soft pulses to selectively dephase the solvent while rephasing the solute. It has a much sharper "notch" profile than presaturation.

    • Optimization:

      • Ensure the gradient recovery delay is sufficient (

        
        ) to prevent eddy current artifacts.
        
      • Self-Validation: Integrate a non-exchangeable signal (e.g., a methyl group) in both a standard 1D and the water-suppressed 1D. If the integral ratio deviates by >5%, your suppression is too aggressive or

        
         relaxation is insufficient.
        
Q: My spectra show inconsistent chemical shifts between batches. How do I standardize referencing?

A: Do not rely on the HDO residual peak.

  • The Causality: The chemical shift of water is highly temperature-dependent (

    
    ) and pH-dependent. Using HDO as a reference introduces systematic errors, making library matching (e.g., CASPER, GODESS) impossible.
    
  • The Protocol:

    • Internal Standard: Use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP.

    • Indirect Referencing: For

      
      , use the unified scale based on the 
      
      
      
      frequency of DSS (
      
      
      ).
    • Self-Validation: Verify that the DSS methyl signal has a linewidth

      
      . If it is broad, your shimming or aggregation state is the issue, not the referencing.
      

Module 2: Deconvolution of Crowded Regions (3.0–4.0 ppm)

Q: The "Ring Region" is a blob. 2D COSY isn't resolving the spin systems. What is the next step?

A: Abandon COSY for 1D Selective TOCSY and Multiplicity-Edited HSQC.

  • The Logic: In oligosaccharides, the proton chemical shift dispersion is poor, but the carbon dispersion is excellent. Furthermore, COSY only shows immediate neighbors (

    
    ), whereas TOCSY reveals the entire sugar ring (spin system).
    
  • Refinement Protocol: 1D Selective TOCSY This experiment excites a single resolved resonance (usually the anomeric proton,

    
    ) and transfers magnetization to the rest of that specific monosaccharide ring.
    
    • Step 1: Acquire a standard 1D ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       spectrum.
      
    • Step 2: Select the anomeric proton (

      
      ) of the residue of interest (typically 4.4–5.5 ppm).
      
    • Step 3: Set the shaped pulse (e.g., Gaussian or REBURP) to cover only that multiplet (bandwidth

      
      ).
      
    • Step 4: Set mixing time (

      
      ).
      
      • 80–120 ms: To see the whole ring (H1 to H6).

      • 20–40 ms: To see only immediate neighbors (H1 to H2).

    • Result: The resulting spectrum will show only the protons belonging to that specific sugar residue, eliminating overlap from neighbors.

Visualization: The Assignment Workflow

AssignmentWorkflow Start Start: Unassigned Oligosaccharide H1_1D 1D Proton NMR (Identify Anomeric Regions) Start->H1_1D HSQC 1H-13C HSQC (Resolve C-H correlations) H1_1D->HSQC High Dispersion SelTOCSY 1D Selective TOCSY (Isolate individual rings) HSQC->SelTOCSY Target H1s Linkage HMBC / NOESY (Determine Inter-residue Linkages) SelTOCSY->Linkage Spin Systems Known Linkage->HSQC Verify Assignments Structure Final Structure Linkage->Structure

Figure 1: Logical workflow for de novo oligosaccharide assignment. Note the central role of Selective TOCSY in breaking down the spectral complexity.

Module 3: Structural & Conformational Analysis

Q: I am running NOESY to find linkages, but the cross-peaks are invisible or zero. Why?

A: You are in the "Zero-Crossing" regime. Switch to ROESY.

  • The Causality: The Nuclear Overhauser Effect (NOE) depends on the correlation time (

    
    ) of the molecule.[1]
    
    • Small molecules: Positive NOE (opposite phase to diagonal).[2]

    • Large molecules: Negative NOE (same phase as diagonal).[2]

    • Mid-sized oligosaccharides (MW 800–2000 Da):

      
      . The NOE intensity passes through zero.[1]
      
  • The Refinement:

    • Use T-ROESY (Transverse ROESY): ROE signals are always positive, regardless of molecular weight.

    • Artifact Control: ROESY can generate false "COSY-type" artifacts. Use a T-ROESY sequence with spin-lock pulses designed to suppress TOCSY transfer artifacts.

  • Self-Validating Check: In a phase-sensitive ROESY, diagonal peaks and cross-peaks should have opposite signs (e.g., diagonal positive, cross-peaks negative). If they are the same sign, you are likely looking at TOCSY artifacts or exchange peaks.

Visualization: NOE Decision Matrix

NOEDecision Input Input: Oligosaccharide Sample SizeCheck Est. Molecular Weight? Input->SizeCheck Small < 600 Da (Fast Tumbling) SizeCheck->Small Medium 600 - 2000 Da (Critical Region) SizeCheck->Medium Large > 2000 Da (Slow Tumbling) SizeCheck->Large Exp_NOESY NOESY (Mixing: 500-800ms) Small->Exp_NOESY Positive NOE Exp_ROESY T-ROESY (Mixing: 200-400ms) Medium->Exp_ROESY Avoid Zero-Crossing Exp_NOESY_Short NOESY (Mixing: 100-200ms) Large->Exp_NOESY_Short Negative NOE Avoid Spin Diffusion

Figure 2: Decision tree for selecting the correct dipolar coupling experiment based on molecular weight and tumbling regime.

Module 4: Advanced Optimization (NUS & Resolution)

Q: My 2D HSQC takes 12 hours for high resolution. Can I speed this up?

A: Implement Non-Uniform Sampling (NUS).

  • The Concept: In conventional 2D NMR, you acquire every increment in the indirect dimension (

    
    ). NUS randomly skips 50–75% of these increments. Reconstruction algorithms (e.g., IST, MDD) calculate the missing data.
    
  • The Benefit: You can either:

    • Save Time: Run the experiment in 25% of the time with the same resolution.

    • Boost Resolution: Run for the same total time but acquire

      
       more points in the indirect dimension (
      
      
      
      ). This is crucial for separating crowded glycan signals.
  • Protocol:

    • Sampling Density: Set to 25–50% for HSQC.

    • Sampling Schedule: Use a Poisson-gap schedule (avoids sampling artifacts).

    • Processing: Ensure your software (TopSpin, Mnova, NMRPipe) is set to use Iterative Soft Thresholding (IST) for reconstruction.

Summary of Key Experiments

ExperimentTarget InfoCritical Parameter Refinement
1D Selective TOCSY Isolated Spin SystemsShape: Gaussian/REBURP; Mix: 80ms (total ring), 30ms (neighbor).
1H-13C Multiplicity-Edited HSQC Assignment / Resolution

. Use NUS (50%) for high

resolution.
T-ROESY Inter-residue LinkageSpin-lock field

. Mix: 200–300ms.
1D Excitation Sculpting Anomeric Signal RecoveryGradient recovery delay

.

References

  • Benchchem. "Application Notes and Protocols for NMR Spectroscopy in the Structural Analysis of Apiose-Containing Oligosaccharides." Benchchem Application Notes. Link

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition. (General Reference for Pulse Sequences).
  • Columbia University NMR Facility. "NOESY and ROESY: Theory and Parameter Selection." Columbia University Guides. Link

  • University of Ottawa NMR Facility. "NOESY vs ROESY for Large Molecules." UOttawa NMR Blog. Link

  • Kozarski, M., et al. "Sequence determination of oligosaccharides and regular polysaccharides using NMR spectroscopy and CASPER." ResearchGate.[3] Link

  • Bruker. "Non-Uniform Sampling (NUS) Technical Overview." Bruker.com. Link

  • Delaglio, F., et al. "Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time."[4] American Pharmaceutical Review.[4] Link

  • IMSERC. "Selective 1D TOCSY Experiment Protocol." Northwestern University IMSERC. Link

Sources

Validation & Comparative

Benchmarking Lewis-b (Leᵇ) Antibody Specificity: A Technical Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Carbohydrate Specificity Challenge

In drug development—particularly for Helicobacter pylori therapeutics and gastric oncology—the Lewis-b (Leᵇ) tetrasaccharide is a critical cell-surface target. However, commercial antibodies against carbohydrate antigens suffer from a "specificity crisis." Unlike protein epitopes, glycan structures like Leᵇ (Galβ1-3(Fucα1-2)Galβ1-3(Fucα1-4)GlcNAc) share high structural homology with Leᵃ, H type 1, and the type-2 chain isomer Leʸ.

The Risk: Using an insufficiently validated Leᵇ antibody can lead to false-positive toxicity signals in pre-clinical tissue cross-reactivity (TCR) studies due to off-target binding to Leʸ (expressed on diverse epithelia) or H type 1.

This guide provides a rigorous, field-proven framework for selecting and validating commercial Leᵇ antibodies, moving beyond vendor datasheets to empirical, self-validating protocols.

Scientific Foundation: The Structural Logic of Leᵇ

To validate specificity, one must understand the biosynthetic "competitors." Leᵇ is a Type 1 chain antigen.[1][2][3] Its formation requires the concerted action of two fucosyltransferases: FUT2 (Secretor) and FUT3 (Lewis) .

The Biosynthetic Checkpoint (Graphviz Diagram)

The following diagram illustrates the precise enzymatic logic required to generate Leᵇ, highlighting the specific negative controls (Leᵃ and H Type 1) inherent in the pathway.

LewisBiosynthesis cluster_legend Genotype Logic Precursor Type 1 Precursor (Galβ1-3GlcNAc) H_Type1 H Type 1 Antigen (Fucα1-2...) Precursor->H_Type1 FUT2 (Secretor) α1,2-FucT Lea Lewis-a (Leᵃ) (...Fucα1-4...) Precursor->Lea FUT3 (Lewis) α1,4-FucT Leb Lewis-b (Leᵇ) (Difucosylated) H_Type1->Leb FUT3 (Lewis) α1,4-FucT Lea->Leb Blocked in Humans (Substrate Specificity) Ley Lewis-y (Leʸ) (Type 2 Isomer) Leb->Ley Isomer Risk (Type 1 vs Type 2) key Le(a+b-) = FUT3+, FUT2- Le(a-b+) = FUT3+, FUT2+

Caption: Biosynthetic logic of Lewis antigens. Leᵇ requires both FUT2 and FUT3. Note the structural isomerism with Leʸ (Type 2 chain), a common source of antibody cross-reactivity.

Comparative Analysis: Clone T218 vs. 2-25LE

We analyzed the two most prevalent commercial clones. Selection should be based on the assay platform (IHC vs. Flow/ELISA) and the required isotype stability.

Table 1: Commercial Leᵇ Antibody Profile
FeatureClone T218 Clone 2-25LE Polyclonal (Rabbit)
Isotype Mouse IgM Mouse IgG1 IgG Fraction
Primary Utility Historic Standard, AgglutinationIHC, Flow Cytometry, ELISANOT RECOMMENDED
Specificity Risk Low (High avidity for pentameric structure)Low to Moderate (Requires strict titration)High (Batch-to-batch variation)
Cross-Reactivity Minimal Leʸ cross-reactivity reported.Good distinction of Type 1 chains.Often cross-reacts with Leᵃ/H1.
Handling Fragile: Sensitive to freeze/thaw. Requires anti-IgM secondary.Robust: Stable. Standard anti-Mouse IgG detection.Variable.
Best For Glycan Arrays, Direct Agglutination IHC (FFPE), Drug Development Blocking assays (rarely)
Expert Insight: The IgM vs. IgG Trade-off
  • Clone T218 (IgM): Historically, many carbohydrate antibodies are IgMs because glycans are T-cell independent antigens. T218 is the "gold standard" for specificity but is technically demanding in IHC. The pentameric structure provides high avidity, which can mask low affinity for off-targets, but it requires specific secondary antibodies (Anti-Mouse IgM µ-chain specific) to avoid background from endogenous IgG in human tissue.

  • Clone 2-25LE (IgG1): This is the preferred clone for modern drug development workflows. Being an IgG, it allows for standard Protein A/G purification and use with common polymer-based detection kits (e.g., Leica Bond, Ventana). However, because it is an IgG, it lacks the decavalent avidity of IgM, meaning its affinity for the Leᵇ tetrasaccharide must be validated strictly to ensure it doesn't bind the mono-fucosylated H type 1 precursor.

Validation Protocols (Self-Validating Systems)

To meet E-E-A-T standards, you cannot rely on the vendor's "Pass". You must construct a self-validating experimental system.

Protocol A: The "Genotype-Matrix" IHC Validation

Objective: Validate Leᵇ specificity using human tissues with defined FUT2/FUT3 genotypes. This is superior to using cell lines, which often have unstable glycosylation profiles.

Materials:

  • Positive Control Tissue: Stomach or Colon from a Le(a-b+) donor (Genotype: Se/, Le/).

  • Negative Control Tissue 1 (The "Leᵃ" Control): Stomach/Colon from a Le(a+b-) donor (Genotype: se/se, Le/_). Crucial: This tissue expresses Leᵃ, which differs by only one fucose. If your antibody stains this, it is non-specific.

  • Negative Control Tissue 2 (The "Null" Control): Tissue from a Le(a-b-) donor (Genotype: le/le).

Workflow:

  • Antigen Retrieval: Heat-Induced Epitope Retrieval (HIER) in Citrate Buffer (pH 6.0). Note: EDTA (pH 9.0) can sometimes strip Lewis antigens from the surface; Citrate is safer for glycans.

  • Blocking: Dual block required.

    • Endogenous Peroxidase (3% H2O2).

    • Avidin/Biotin Block (if using biotin systems) OR Rodent Block M (if using mouse tissue).

  • Primary Incubation:

    • Clone 2-25LE: Titrate 1:100 to 1:1000.

    • Clone T218: Titrate 1:50 to 1:200 (Do not freeze-thaw working aliquots).

  • Detection:

    • For T218: Use Goat anti-Mouse IgM (µ-chain specific)-HRP . Warning: Standard anti-IgG (H+L) secondaries may bind T218 weakly or not at all.

  • Readout:

    • Pass: Strong apical epithelial staining in Positive Control. Zero staining in Le(a+b-) and Le(a-b-) tissues.

    • Fail: Staining in Le(a+b-) tissue indicates cross-reactivity with the α1-4 fucose motif shared by Leᵃ.

Protocol B: Glycan Array Screening (The Gold Standard)

For high-stakes drug development (e.g., Antibody-Drug Conjugates targeting Leᵇ), IHC is insufficient for specificity profiling.

Methodology: Submit the antibody to a core facility (e.g., CFG or equivalent) for a Glycan Microarray screen containing:

  • Lewis b (Leᵇ)[1][4][5][6][7][8][9][10]

  • Lewis a (Leᵃ) - Specificity Check 1

  • H Type 1 - Specificity Check 2

  • Lewis y (Leʸ) - Isomer Check (Type 2 chain)

  • Lewis x (Leˣ)[9]

Acceptance Criteria:

  • Signal-to-Noise ratio > 50:1 for Leᵇ vs. all other glycans.

  • Critical: < 5% binding to Leʸ. Cross-reactivity with Leʸ is the most common failure mode for Leᵇ antibodies due to the structural similarity of the terminal tetrasaccharide in 3D space.

Troubleshooting & Expert Insights

The "Secretor" Trap

Issue: You purchased a validated antibody, but your positive control tissue is negative. Cause: You likely selected a "Random" human stomach sample. Approximately 20% of the Caucasian population are Non-secretors (se/se) . They biologically cannot make Leᵇ. Solution: Always prescreen tissue donors for Lewis phenotype using a validated anti-Leᵃ antibody. If the tissue stains positive for Leᵃ, it is likely negative for Leᵇ (in adults).

Fixation Artifacts

Issue: Spotty or weak staining in FFPE tissues. Insight: Glycolipids are soluble in organic solvents. The ethanol dehydration and xylene clearing steps in standard FFPE processing can extract lipid-linked Lewis antigens. Solution:

  • If signal is weak, try Frozen Sections (IHC-Fr) .

  • If FFPE is mandatory, minimize time in xylene.

  • Clone 2-25LE often performs better on glycoproteins (mucin-bound Leᵇ) which are retained better in FFPE than glycolipids.

Validation Decision Logic

Use this decision tree to determine the validation path for your specific application.

ValidationLogic Start Start: Select Leᵇ Antibody AppType Application Type? Start->AppType Research Basic Research (WB, ELISA) AppType->Research Low Reg Clinical Clinical/Pharma (IHC, ADC Dev) AppType->Clinical High Reg CloneSelect1 Select Clone T218 (IgM) (High Avidity) Research->CloneSelect1 CloneSelect2 Select Clone 2-25LE (IgG) (High Stability) Clinical->CloneSelect2 Validation1 Validation: 1. ELISA vs BSA-Leᵇ 2. Negative Control: BSA-Leᵃ CloneSelect1->Validation1 Validation2 Validation: 1. Glycan Array (CFG) 2. TMA (Le a+b- Control) CloneSelect2->Validation2

Caption: Decision matrix for selecting and validating Leᵇ antibodies based on regulatory rigor.

References

  • National Center for Biotechnology Information (NCBI). (2022). Microarray-guided evaluation of the frequency, B-cell origins, and selectivity of human glycan-binding antibodies.[11] PubMed. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Lewis Antigen Introduction and Structure.[12] Retrieved from [Link]

Sources

A Researcher's Guide to Histo-Blood Group Antigens: A Comparative Functional Analysis of Lewis-b and Lewis-y Tetrasaccharides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the Lewis-b (Le-b) and Lewis-y (Le-y) tetrasaccharides, two critical histo-blood group antigens. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple descriptions to explore the structural nuances, biosynthetic pathways, and divergent biological functions that define their roles in health and disease. We will delve into their significance in cell-cell recognition, pathogen interaction, and cancer progression, supported by experimental data and detailed protocols to empower further investigation.

Structural and Biosynthetic Foundations: A Tale of Two Isomers

Lewis-b and Lewis-y are fucosylated glycans that, while structurally similar, are built on different precursor backbones, a distinction that dictates their biological roles. This fundamental difference lies in the linkage between galactose (Gal) and N-acetylglucosamine (GlcNAc).

  • Lewis-b (Le-b) is a Type 1 chain antigen, characterized by a Galβ1-3GlcNAc linkage. Its synthesis is a two-step fucosylation process. First, the FUT2 enzyme (Secretor enzyme) adds a fucose to the terminal galactose of the Type 1 precursor, forming the H-1 antigen. Subsequently, the FUT3 enzyme (Lewis enzyme) adds a second fucose to the GlcNAc residue.[1][2][3]

  • Lewis-y (Le-y) is the isomeric Type 2 chain counterpart, featuring a Galβ1-4GlcNAc linkage. Its biosynthesis also involves two fucosylation steps, but on the Type 2 precursor chain, resulting in a distinct spatial arrangement.[3][4]

This seemingly subtle difference in linkage profoundly impacts the three-dimensional shape of the glycan, influencing how it is recognized by glycan-binding proteins (lectins), antibodies, and pathogens.

G cluster_0 Lewis-b Biosynthesis (Type 1 Chain) cluster_1 Lewis-y Biosynthesis (Type 2 Chain) P1 Type 1 Precursor (Galβ1-3GlcNAc-R) FUT2_1 FUT2 (Se Gene) P1->FUT2_1 H1 H-1 Antigen FUT3_1 FUT3 (Le Gene) H1->FUT3_1 Leb Lewis-b Antigen FUT2_1->H1 α(1,2) Fucosylation FUT3_1->Leb α(1,4) Fucosylation P2 Type 2 Precursor (Galβ1-4GlcNAc-R) FUT1_2 FUT1/FUT2 P2->FUT1_2 H2 H-2 Antigen FUT3_2 FUT3 (Le Gene) H2->FUT3_2 Ley Lewis-y Antigen FUT1_2->H2 α(1,2) Fucosylation FUT3_2->Ley α(1,3) Fucosylation

Caption: Biosynthetic pathways of Lewis-b and Lewis-y antigens.

Comparative Functional Roles in Health and Disease

While both antigens are involved in cell adhesion, their expression patterns and specific interactions differ significantly, particularly in the context of pathology.[5][6] In healthy tissues, they are crucial for processes like organogenesis and mucosal protection.[5] However, their aberrant overexpression is a hallmark of many cancers and is associated with tumor progression.[4]

FunctionLewis-b (Le-b)Lewis-y (Le-y)
Primary Structure Type 1 Chain (Galβ1-3GlcNAc)Type 2 Chain (Galβ1-4GlcNAc)
Pathogen Binding Primary receptor for Helicobacter pylori .[2][7]Secondary ligand for toxins from Escherichia coli and Vibrio cholerae .[8]
Role in Cancer Overexpressed in colorectal, gastric, and pancreatic cancers.[9][10]Highly expressed in breast, ovarian, colon, and non-small cell lung cancers.[8][11]
Cancer Progression Associated with increased cell motility and metastasis.[9] Expression linked to worse patient prognosis.[9]Promotes cell proliferation, invasion, and metastasis by modulating signaling pathways.[11]
Therapeutic Target Investigated as a biomarker for cancer diagnosis and prognosis.[9]A prominent target for antibody-based cancer therapies and modulators.[11]
Pathogen Recognition: A Tale of Two Receptors

The distinct topographies of Le-b and Le-y make them specific docking sites for different pathogens.

  • Lewis-b and Helicobacter pylori : Le-b, expressed on gastric epithelial cells, is a well-established receptor for the H. pylori adhesin BabA.[7] This interaction is a critical first step in the bacterial colonization of the stomach, which can lead to gastritis, peptic ulcers, and gastric adenocarcinoma.[2][7] Interestingly, some H. pylori strains can also express Le-b on their own lipopolysaccharide, a phenomenon of molecular mimicry that may help the bacteria evade the host immune response.[7][12]

  • Lewis-y and Other Pathogens : Lewis-y has been identified as a potential secondary ligand for toxins produced by bacteria such as Escherichia coli and Vibrio cholerae.[8] Its role in direct bacterial adhesion is less defined than Le-b's role with H. pylori, but its prevalence on epithelial surfaces suggests it may be a target for a variety of pathogens.

Cancer Biology: Drivers of Malignancy

The re-expression and overexpression of Lewis antigens are common features of malignant transformation.[4] This is not merely a passive change; these glycans actively contribute to the hallmarks of cancer.

  • Tumor Progression and Metastasis : Both Le-b and Le-y function as adhesion molecules that can facilitate the interaction of cancer cells with the endothelium, a key step in metastasis.[5][11] Elevated expression of both antigens is often correlated with a poorer prognosis for patients with various carcinomas.[9]

  • Signaling and Drug Resistance : Lewis-y, in particular, has been implicated in modulating intracellular signaling pathways that control cell proliferation and survival.[11] Its expression on cancer cells can contribute to multidrug resistance, making it an attractive target for therapeutic intervention.[4] Lewis-y modulators, including monoclonal antibodies, are being actively investigated to disrupt these processes and deliver cytotoxic agents directly to tumor cells.[11]

Experimental Methodologies for Functional Glycan Analysis

Studying the specific functions of Le-b and Le-y requires a multi-faceted approach combining glycan detection, binding analysis, and cell-based assays. The choice of methodology is critical for generating reliable and translatable data.

Glycan Detection and Profiling: Visualizing Expression

Protocol: Immunohistochemical (IHC) Staining for Lewis Antigens in Tissue

This protocol provides a framework for visualizing the expression and localization of Le-b or Le-y in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Rationale : IHC uses specific monoclonal antibodies to detect the target antigen in situ. This allows for the assessment of not only the presence of the glycan but also its specific location within the tissue architecture (e.g., cell surface, cytoplasm) and its prevalence in tumor versus adjacent normal tissue.

Step-by-Step Methodology:

  • Deparaffinization and Rehydration : Immerse FFPE slides in xylene (2x, 5 min each), followed by a graded series of ethanol (100%, 95%, 70%; 2 min each) and a final wash in distilled water.

  • Antigen Retrieval : Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.

    • Causality: Fixation can create cross-links that mask the glycan epitope. HIER uses heat and pH to break these cross-links, exposing the antigen for antibody binding and ensuring accurate detection.

  • Blocking : Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific protein binding sites using a protein block solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate slides with a primary monoclonal antibody specific for Le-b or Le-y at an optimized dilution overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection : Wash slides with PBS-T (PBS with 0.05% Tween-20). Apply a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Wash again.

  • Chromogen Development : Apply a DAB (3,3'-Diaminobenzidine) substrate kit until the desired brown color develops. Immediately rinse with distilled water to stop the reaction.

  • Counterstaining and Mounting : Lightly counterstain with hematoxylin, dehydrate through a graded ethanol series and xylene, and mount with a permanent mounting medium.

  • Analysis : Image slides and score for staining intensity and percentage of positive cells.

Binding Affinity and Specificity: Glycan Microarray Analysis

Protocol: Screening Protein-Glycan Interactions

This workflow outlines how to use a glycan microarray to identify and characterize the binding of a protein of interest (e.g., a bacterial lectin, a toxin, or an endogenous receptor) to Le-b and Le-y.

  • Rationale : Glycan microarrays contain a library of spatially arrayed, immobilized glycans. This high-throughput platform allows for the simultaneous screening of a protein against hundreds of different glycan structures, providing a comprehensive binding profile and enabling direct comparison of affinity for isomers like Le-b and Le-y under identical conditions.

Caption: Standard workflow for a glycan microarray binding experiment.
Cell-Based Functional Assays: Probing Adhesion

Protocol: Cancer Cell Adhesion Assay

This assay measures the functional role of Lewis antigens in mediating the adhesion of cancer cells to an endothelial cell monolayer, mimicking a key step in metastasis.

  • Rationale : This is a self-validating system. By comparing the adhesion of cancer cells that endogenously express high levels of Le-y to cells where Le-y expression has been knocked down (e.g., via CRISPR/Cas9 or shRNA), or by using blocking antibodies, one can directly attribute a functional role in adhesion to the glycan.

Step-by-Step Methodology:

  • Prepare Endothelial Monolayer : Culture human umbilical vein endothelial cells (HUVECs) to full confluence in a 96-well plate.

  • Label Cancer Cells : Label the cancer cells (e.g., a breast cancer line known to express Le-y) with a fluorescent dye like Calcein-AM.

  • Blocking (Experimental Group) : Pre-incubate a subset of the labeled cancer cells with a specific anti-Le-y monoclonal antibody (or an isotype control for the control group) for 30-60 minutes.

  • Adhesion Incubation : Add the labeled cancer cells (both blocked and unblocked) to the HUVEC monolayers and incubate for a defined period (e.g., 1-2 hours) to allow for adhesion.

  • Washing : Gently wash the wells with PBS to remove non-adherent cancer cells. The stringency and number of washes are critical parameters to optimize.

  • Quantification : Measure the fluorescence remaining in each well using a plate reader. The fluorescence intensity is directly proportional to the number of adherent cancer cells.

  • Analysis : Compare the fluorescence values between the control, isotype control, and anti-Le-y blocked groups. A significant reduction in fluorescence in the presence of the blocking antibody demonstrates that Le-y plays a direct role in mediating cell adhesion.

Conclusion and Future Outlook

The structural isomerism of Lewis-b and Lewis-y tetrasaccharides gives rise to distinct and critical biological functions. Le-b is a key player in host-pathogen interactions, most notably as the receptor for H. pylori, while Le-y is a prominent tumor-associated antigen deeply involved in cancer progression, signaling, and metastasis.[2][4][11] Their aberrant expression in tumors makes them valuable biomarkers and compelling targets for next-generation cancer therapies.

Future research should focus on elucidating the downstream signaling events triggered by Le-y engagement on cancer cells and developing more potent and specific therapeutic agents, such as antibody-drug conjugates or CAR-T cells, that can recognize and eliminate tumor cells expressing these glycans. A deeper understanding of the regulatory networks controlling the expression of the fucosyltransferases that synthesize these antigens will also be crucial for developing novel therapeutic strategies.[3]

References

  • Fucosylated Antigens in Cancer : An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy. Frontiers in Oncology. [Link]

  • Lewis blood group and CEA related antigens ; coexpressed cell-cell adhesion molecules with roles in the biological progression and dissemination of tumours. Molecular Pathology. [Link]

  • Molecular mechanisms of expression of Lewis b antigen and other Type I Lewis antigens in human colorectal cancer . Glycobiology. [Link]

  • What are Lewis -Y antigen modulators and how do they work?. Patsnap Synapse. [Link]

  • Lewis Antigen Introduction. Creative Biolabs. [Link]

  • Molecular mechanisms of expression of Lewis b antigen and other type I Lewis antigens in human colorectal cancer . PubMed. [Link]

  • Lewis antigen system. Wikipedia. [Link]

  • Lewis blood group and CEA related antigens ; coexpressed cell-cell adhesion molecules with roles in the biological progression and dissemination of tumours. PubMed. [Link]

  • Expression of Lewisb blood group antigen in Helicobacter pylori does not interfere with bacterial adhesion property. PMC. [Link]

  • Studies on the synthesis of Lewis -y oligosaccharides. PubMed. [Link]

  • Lipopolysaccharide Lewis Antigens - Helicobacter pylori. NCBI Bookshelf. [Link]

  • Regulation of the Lewis Blood Group Antigen Expression: A Literature Review Supplemented with Computational Analysis . PMC. [Link]

Sources

Confirming the anomeric configuration of synthetic Lewis-b

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Confirmation of Synthetic Lewis-b Antigen

Executive Summary: The Stereochemical Challenge

The Lewis-b antigen (Le


) is a complex tetrasaccharide [Fuc

1-2Gal

1-3(Fuc

1-4)GlcNAc

1-R] implicated in Helicobacter pylori adhesion and various oncology targets. In synthetic carbohydrate chemistry, the "product" is defined not just by atomic connectivity but by the precise stereochemical arrangement of the glycosidic linkages.

A single anomeric mismatch (e.g.,


-Fuc instead of 

-Fuc) renders the molecule biologically inert or immunologically distinct. This guide compares the two primary methodologies for confirming anomeric configuration: High-Resolution NMR Spectroscopy (the structural gold standard) and Enzymatic Validation (the functional gold standard).

Method A: High-Resolution NMR Spectroscopy

NMR is the non-destructive primary method for establishing anomeric purity. For Le


, the critical task is distinguishing the 

-L-fucosyl and

-D-galactosyl linkages from their potential synthetic byproducts.
The Coupling Constant ( ) Metric

The scalar coupling constant between H-1 and H-2 (


) is the most reliable indicator of anomeric configuration in pyranoses, governed by the Karplus equation.
  • 
    -L-Fucose (cis-linkage):  The H-1 and H-2 protons are in a synclinal (gauche) orientation. This results in a small coupling constant.
    
  • 
    -D-Galactose/GlcNAc (trans-linkage):  The H-1 and H-2 protons are in an antiperiplanar (trans-diaxial) orientation, resulting in a large coupling constant.
    

Table 1: Critical NMR Parameters for Lewis-b Confirmation (500+ MHz, D


O) 
ResidueLinkage TypeTarget AnomerDiagnostic Signal (

ppm)
Critical Coupling (

)
Validation Criteria
Fucose (I)

1-2

-L
~5.20 - 5.403.0 - 4.0 Hz Small

confirms

(equatorial H1).
Fucose (II)

1-4

-L
~4.90 - 5.103.0 - 4.0 Hz Small

confirms

.
Galactose

1-3

-D
~4.40 - 4.607.5 - 8.5 Hz Large

confirms

(axial H1).
GlcNAc

-Linker

-D
~4.50 - 4.70> 8.0 Hz Large

confirms

.

Technical Insight: If you observe a Fucose doublet with


 Hz, your synthesis has produced the thermodynamically more stable but biologically incorrect 

-fucoside.
2D-NMR & NOE Connectivity

While


-coupling confirms local stereochemistry, Nuclear Overhauser Effect (NOE) spectroscopy confirms the sequence and branching. In Le

, the spatial crowding creates specific "through-space" correlations that act as a fingerprint.

Key NOE Correlations to Verify:

  • Inter-residue: Fuc(I) H-1

    
     Gal H-2 (Confirms 1-2 linkage).
    
  • Inter-residue: Fuc(II) H-1

    
     GlcNAc H-4 (Confirms 1-4 linkage).
    
  • Intra-residue: Gal H-1

    
     Gal H-3/H-5 (Confirms 
    
    
    
    -configuration/axial H-1).

Method B: Enzymatic Fingerprinting

Enzymatic validation serves as a functional "stress test." Unlike chemical reagents, glycosidases are exquisitely specific to both the sugar type and the anomeric linkage. This method is particularly useful for detecting minor amounts of wrong-anomer impurities that might be buried under main peaks in NMR.

The "Step-Down" Protocol

By treating the synthetic Le


 with specific exoglycosidases, we can predict the degradation products. If the anomeric configuration is incorrect, the enzyme will not cut, and the starting material will remain intact.
  • Enzyme:

    
    -1,2-Fucosidase (Specific for Fuc
    
    
    
    1-2Gal).
  • Reaction: Synthetic Le

    
    
    
    
    
    Lewis-a (Le
    
    
    )
    + Free Fucose.
  • Readout: HPLC or HPAEC-PAD analysis showing the disappearance of the Le

    
     peak and the appearance of a peak matching the Le
    
    
    
    standard.

Note: If the terminal Fucose was accidentally synthesized as


, the 

-fucosidase will be completely inactive, providing a binary Pass/Fail result.

Visualization of Structural Logic

The following diagrams illustrate the connectivity validation and the enzymatic decision tree.

Figure 1: NMR NOE Connectivity Map

Visualizing the essential "through-space" interactions required to confirm the Le


 branching.

LewisB_NOE Fuc1 Fuc (I) (α1-2) Gal Gal (β1-3) Fuc1->Gal Glycosidic Bond Fuc1->Gal NOE: H1 -> H2 (Proximal) GlcNAc GlcNAc (β-Link) Gal->GlcNAc Glycosidic Bond Gal->GlcNAc NOE: H1 -> H3 Fuc2 Fuc (II) (α1-4) Fuc2->GlcNAc Glycosidic Bond Fuc2->GlcNAc NOE: H1 -> H4 (Proximal)

Caption: Solid lines represent covalent bonds; dashed yellow lines indicate critical NOE correlations confirming spatial proximity.

Figure 2: Enzymatic Validation Workflow

A self-validating logic tree for confirming the terminal


1-2 Fucose configuration.

Enzymatic_Logic Start Synthetic Le(b) Candidate Enzyme Treat with α-1,2-Fucosidase Start->Enzyme Analysis Analyze via HPLC/MS Enzyme->Analysis Result1 Result A: Peak Shift to Le(a) Mass Analysis->Result1 Cleavage Observed Result2 Result B: No Reaction (Intact Le(b)) Analysis->Result2 No Cleavage Conclusion1 CONFIRMED: Terminal Fuc is α-linked Result1->Conclusion1 Conclusion2 FAILED: Terminal Fuc is β-linked (or enzyme inactive) Result2->Conclusion2

Caption: Workflow demonstrating how enzymatic specificity acts as a binary gate for anomeric confirmation.

Comparative Analysis: Which Method to Choose?

FeatureNMR Spectroscopy Enzymatic Validation
Primary Output Structural Data (

values, connectivity)
Functional Data (Substrate specificity)
Sample Requirement ~1-5 mg (Non-destructive)<0.1 mg (Destructive)
Resolution Atomic level (H-H interactions)Binary (Cleaved/Not Cleaved)
Limit of Detection ~5% impurity (can be lower with high field)<1% (highly sensitive via MS)
Best For... Initial Structure Proof QC & Impurity Detection

Conclusion

For a robust regulatory filing or publication, neither method should be used in isolation. NMR provides the structural proof , while enzymatic hydrolysis provides the biological proof . A synthetic Le


 antigen can only be considered "validated" when it displays 

Hz for both fucose residues and converts cleanly to Le

upon specific enzymatic treatment.

References

  • Vliegenthart, J. F., et al. (1983). "High-resolution 1H-NMR spectroscopy of carbohydrate structures." Pure and Applied Chemistry. Link

  • Duus, J. Ø., et al. (2000). "Carbohydrate structural determination by NMR spectroscopy: modern methods and limitations." Chemical Reviews. Link

  • Kobata, A. (2010). "Structures and functions of the sugar chains of human chorionic gonadotropin." Biochimica et Biophysica Acta. Link

  • Cayman Chemical. "Lewis b Tetrasaccharide Product Information & NMR Standards." Link

  • Thermo Fisher Scientific. "Glycosidases for Glycan Analysis: Specificity Guide." Link

A Researcher's Guide to Comparative Glycomics of Fucosylated Histo-Blood Group Antigens

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the intricate world of fucosylated histo-blood group antigens (HBGAs). This document provides an in-depth comparison of analytical platforms and methodologies, grounded in scientific principles and supported by experimental evidence, to empower you in making informed decisions for your research.

The Significance of Fucosylated Histo-Blood Group Antigens

Fucosylated HBGAs are complex carbohydrate structures that play a pivotal role in a multitude of biological processes. These glycans, attached to proteins and lipids on cell surfaces and in secretions, are crucial determinants of the ABO and Lewis blood group systems.[1][2] Their biological significance extends far beyond blood transfusion compatibility, influencing cellular adhesion, immune responses, and host-pathogen interactions.[1][3] For instance, specific fucosylated HBGAs can act as receptors for pathogens like Helicobacter pylori and noroviruses, highlighting their importance in infectious disease research.[3][4][5][6][7] Altered expression of these antigens has also been linked to various cancers.[8][9] Given their profound biological roles, the ability to accurately characterize and compare fucosylated HBGA profiles between different samples—the essence of comparative glycomics—is paramount for advancing our understanding of health and disease.

Navigating the Analytical Landscape: A Comparative Overview

The structural complexity and heterogeneity of glycans present significant analytical challenges.[10][11][12] A variety of techniques have been developed to address these complexities, each with its own set of strengths and limitations. This guide will focus on three principal platforms for the comparative analysis of fucosylated HBGAs: Mass Spectrometry (MS), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), and Glycan Microarrays.

Workflow for Comparative Glycomics of Fucosylated HBGAs

A typical workflow for the comparative glycomic analysis of fucosylated HBGAs involves several key stages, from sample preparation to data analysis. The choice of specific methods within this workflow will depend on the research question and the analytical platform being used.

Comparative Glycomics Workflow cluster_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Analysis & Interpretation Sample Biological Sample (e.g., tissues, cells, fluids) Release Glycan Release (Enzymatic or Chemical) Sample->Release Liberation of glycans Purify Purification & Enrichment (e.g., SPE, HILIC) Release->Purify Removal of contaminants Label Labeling (optional) (e.g., fluorescent dyes for LC/CE) Purify->Label For detection MS Mass Spectrometry (MS) Purify->MS HPAEPAD HPAE-PAD Purify->HPAEPAD Microarray Glycan Microarray Purify->Microarray Label->MS For certain MS workflows Label->HPAEPAD Not required Label->Microarray For probe generation Processing Data Preprocessing (e.g., peak picking, normalization) MS->Processing HPAEPAD->Processing Microarray->Processing Annotation Structural Annotation & Quantification Processing->Annotation Comparison Comparative Analysis (Statistical Tools) Annotation->Comparison Bioinformatics Bioinformatics & Pathway Analysis Comparison->Bioinformatics

Caption: Generalized workflow for the comparative glycomics of fucosylated HBGAs.

In-Depth Platform Comparison

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone of glycomics, offering unparalleled sensitivity and structural detail.[13][14] It measures the mass-to-charge ratio of ions, allowing for the determination of glycan composition, sequence, and branching patterns.

Methodologies:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Ideal for high-throughput screening of released glycans. It provides rapid profiling of glycan compositions.

  • Electrospray Ionization (ESI) MS: Often coupled with liquid chromatography (LC) for LC-MS analysis. This combination allows for the separation of isomeric glycans before MS detection, providing deeper structural insights. Tandem MS (MS/MS) further enables detailed structural elucidation through fragmentation analysis.[13]

Experimental Protocol: N-Glycan Release and Preparation for MS Analysis

  • Denaturation: Glycoprotein samples are denatured to facilitate enzymatic cleavage. This can be achieved by heating in the presence of a surfactant.[15]

  • Enzymatic Release: N-glycans are released from glycoproteins using Peptide-N-Glycosidase F (PNGase F).[15][16]

  • Purification: The released glycans are separated from proteins and other contaminants. Solid-phase extraction (SPE) using materials like C18 or hydrophilic interaction liquid chromatography (HILIC) media is commonly employed.[15][16] Acetone precipitation is another effective method for larger sample quantities.[16]

  • Permethylation (Optional but Recommended): This chemical derivatization step replaces all hydroxyl and N-acetyl amine protons with methyl groups. Permethylation enhances ionization efficiency, stabilizes sialic acids, and facilitates linkage analysis through MS/MS fragmentation.

  • MS Analysis: The prepared glycans are then analyzed by MALDI-TOF MS for rapid profiling or LC-MS/MS for in-depth structural characterization.

Data Presentation: Comparison of MS Techniques for Fucosylated HBGA Analysis

FeatureMALDI-TOF MSLC-ESI-MS/MS
Throughput HighMedium
Sensitivity High (femtomole to attomole)Very High (attomole to zeptomole)
Structural Information Composition, some branchingComposition, sequence, linkage, isomer separation
Quantitative Capability Semi-quantitativeQuantitative (with labeling)
Instrumentation Cost Moderate to HighHigh
Expertise Required ModerateHigh
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a robust and highly reproducible technique for the analysis of underivatized carbohydrates.[17][18] It separates glycans based on their charge, size, and linkage isomers under high pH conditions, and the pulsed amperometric detector provides sensitive and direct detection.[19][20]

Methodology:

HPAE-PAD excels at separating isomers, which is particularly advantageous for fucosylated HBGAs where the linkage of fucose (e.g., α1,2, α1,3, α1,4, α1,6) is critical for biological function.[19][21] The retention time of a glycan is influenced by the presence and linkage of fucose, allowing for the differentiation of closely related structures.[21]

Experimental Protocol: HPAE-PAD Analysis of Released N-Glycans

  • Glycan Release: Similar to MS, N-glycans are enzymatically released using PNGase F.

  • Purification: The released glycans are purified to remove salts and detergents that can interfere with HPAE-PAD analysis. SPE with graphitized carbon cartridges is a common method.[21]

  • HPAE-PAD Analysis: The purified, underivatized glycans are injected into the HPAE-PAD system. A gradient of sodium acetate or potassium hydroxide is typically used for elution on a specialized carbohydrate column (e.g., CarboPac series).[18][19][21]

  • Data Analysis: Glycan peaks are identified by comparing their retention times to known standards or by using exoglycosidase digestions to confirm structural assignments.[21]

Data Presentation: Performance Characteristics of HPAE-PAD

ParameterPerformance
Resolution of Isomers Excellent, including linkage isomers
Quantification Highly reproducible and quantitative
Sample Derivatization Not required, allowing direct analysis
Sensitivity High (picomole to high femtomole)
Throughput Moderate
Structural Information Limited to chromatographic behavior
Glycan Microarrays

Glycan microarrays are powerful high-throughput tools for studying the interactions between glycans and glycan-binding proteins (GBPs), such as antibodies, lectins, and viral proteins.[22][23][24] In the context of fucosylated HBGAs, microarrays can be used to compare the binding profiles of specific GBPs to a library of different HBGA structures.

Methodology:

A collection of structurally defined glycans, including various fucosylated HBGAs, are covalently immobilized on a solid surface (e.g., a glass slide).[24][25] This array is then incubated with a fluorescently labeled GBP. The binding of the protein to specific glycans is detected by measuring the fluorescence intensity at each spot.

Experimental Workflow: Glycan Microarray Analysis

Glycan Microarray Workflow cluster_array Array Preparation cluster_binding Binding Assay cluster_detection Detection & Analysis Synthesis Glycan Synthesis/ Isolation Printing Immobilization on Microarray Surface Synthesis->Printing Incubation Incubation of Labeled GBP with Array Printing->Incubation Labeling Fluorescent Labeling of GBP Labeling->Incubation Washing Washing to Remove Unbound GBP Incubation->Washing Scanning Fluorescence Scanning Washing->Scanning Analysis Data Analysis & Binding Specificity Scanning->Analysis

Caption: A streamlined workflow for glycan microarray experiments.

Data Presentation: Comparison of Analytical Platforms for Fucosylated HBGA Analysis

CapabilityMass SpectrometryHPAE-PADGlycan Microarray
Primary Output Structural information (mass, composition, sequence)Quantitative profile of isomersBinding affinity and specificity
Focus Characterization of unknown glycan profilesQuantitation of known glycan structuresFunctional analysis of glycan-protein interactions
Sample Requirement Purified glycansPurified glycansStructurally defined glycans for array fabrication
Ideal Application Discovery glycomics, structural elucidationQC, lot-to-lot comparability, isomer quantitationScreening for glycan-binding partners, epitope mapping

Synthesis and Recommendations

The choice of analytical platform for the comparative glycomics of fucosylated HBGAs is dictated by the specific research question.

  • For discovery-oriented research aimed at identifying and structurally characterizing the full repertoire of fucosylated HBGAs in a complex biological sample, LC-ESI-MS/MS is the most powerful approach due to its ability to provide detailed structural information.

  • For quantitative comparison of known fucosylated HBGA isomers between samples, such as in quality control of biotherapeutics or biomarker validation, HPAE-PAD offers excellent reproducibility and resolution of isomers without the need for derivatization.

  • For investigating the functional consequences of fucosylation, such as identifying the specific HBGA structures that are recognized by a viral protein or an antibody, glycan microarrays are the tool of choice, providing high-throughput screening of binding interactions.

In many comprehensive studies, these techniques are used in a complementary fashion. For instance, MS can be used to identify the fucosylated HBGAs present in a sample, which can then be quantified across different conditions using HPAE-PAD. Glycan microarrays can subsequently be used to investigate the functional significance of the observed changes in fucosylation.

By understanding the principles, strengths, and limitations of each of these platforms, researchers can design robust experiments to unravel the complex roles of fucosylated histo-blood group antigens in biology and disease.

References

  • St. L. T., Renner, O., Kolarich, D., & Wilson, I. B. (2010). Discovery and structural characterization of fucosylated oligomannosidic N-glycans in mushrooms. PubMed. [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: N-linked Glycans. Phenomenex. [Link]

  • Term. (2025). Glycomics Data Analysis. Term. [Link]

  • CD ComputaBio. (n.d.). Glycomics Data Analysis. CD ComputaBio. [Link]

  • Bao, Y., et al. (2022). Preparing glycomics data for robust statistical analysis with GlyCompareCT. PMC - NIH. [Link]

  • Xin, M., et al. (2025). Structural and site-specific characterization of distinctive N-glycans with heavy fucosylation in human semen. Xi'an Jiaotong University. [Link]

  • Li, Y., et al. (2020). An Efficient and Economical N-Glycome Sample Preparation Using Acetone Precipitation. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Structure and biosynthesis of fucosylated glycans. ResearchGate. [Link]

  • Bao, Y., et al. (2022). Preparing glycomics data for robust statistical analysis with GlyCompareCT. bioRxiv. [Link]

  • Agilent. (n.d.). N-Glycan Sample Preparation Kits. Agilent. [Link]

  • Guttman, A., et al. (2013). IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS. PMC. [Link]

  • Yilmaz, B., & Ay, M. (2023). Exploring the diverse biological significance and roles of fucosylated oligosaccharides. Frontiers in Molecular Biosciences. [Link]

  • Becker, D. J., & Lowe, J. B. (2003). Biological functions of fucose in mammals. Glycobiology. [Link]

  • Kuwata, K., et al. (2018). Structural basis for the specific cleavage of core-fucosylated N-glycans by endo-β-N-acetylglucosaminidase from the fungus Cordyceps militaris. Journal of Biological Chemistry. [Link]

  • Xin, M., et al. (2025). Structural and site-specific characterization of distinctive N-glycans with heavy fucosylation in human semen. ResearchGate. [Link]

  • Zhou, Y., & Neelamegham, S. (2018). Comparative Glycomics Analysis of Mass Spectrometry Data. Springer Nature Experiments. [Link]

  • Smith, D. F., & Cummings, R. D. (2014). Investigating Virus-Glycan Interactions Using Glycan Microarrays. PMC - NIH. [Link]

  • Turiak, L., et al. (2014). Workflow for Combined Proteomics and Glycomics Profiling from Histological Tissues. Analytical Chemistry. [Link]

  • Anumula, K. R. (2012). Profiling N-linked oligosaccharides from IgG by high-performance anion-exchange chromatography with pulsed amperometric detection. Glycobiology. [Link]

  • Yang, Y., et al. (2024). Development and application of GlycanDIA workflow for glycomic analysis. PMC. [Link]

  • Varki, A., et al. (2015). The Challenge and Promise of Glycomics. PMC. [Link]

  • ResearchGate. (n.d.). Glycomics workflow. ResearchGate. [Link]

  • Li, Y., et al. (2019). Glycan Microarrays as Chemical Tools for Identifying Glycan Recognition by Immune Proteins. Frontiers. [Link]

  • De Leoz, M. L., & An, H. J. (2018). More small tools for sweet challenges: advances in microfluidic technologies for glycan analysis. Frontiers. [Link]

  • Separation Science. (n.d.). HPAE-PAD - A very useful tool for glycan analysis. Separation Science. [Link]

  • ResearchGate. (n.d.). A simplified workflow of mass spectrometry-based glycomic analysis. ResearchGate. [Link]

  • Holst, S., et al. (2024). N-glycoproteomic analyses of human intestinal enteroids, varying in histo-blood group geno- and phenotypes, reveal a wide repertoire of fucosylated glycoproteins. Glycobiology. [Link]

  • St. L. T., & Kolarich, D. (2016). Histo-blood group glycans in the context of personalized medicine. PMC - NIH. [Link]

  • BioPharmaSpec. (n.d.). Dealing with the challenges of N-glycan structures in complex glycoproteins. BioPharmaSpec. [Link]

  • Macartney, J. C., et al. (1986). Fucose-containing antigens in normal and neoplastic human gastric mucosa: a comparative study using lectin histochemistry and blood group immunohistochemistry. PubMed. [Link]

  • Caal, S., et al. (2023). Advances and challenges in plant N-glycoengineering: when fucosylation matters. Frontiers. [Link]

  • Varki, A., et al. (Eds.). (2022). Glycomics. Essentials of Glycobiology. [Link]

  • Delobel, A. (2022). Glycan analysis in Biopharma: challenges and future directions. YouTube. [Link]

  • Archemica. (n.d.). Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). Archemica. [Link]

  • Smith, D. F., & Cummings, R. D. (2013). Probing Virus–Glycan Interactions Using Glycan Microarrays. PMC - NIH. [Link]

  • Palma, A. S., et al. (2018). Microarray Strategies for Exploring Bacterial Surface Glycans and Their Interactions With Glycan-Binding Proteins. Frontiers. [Link]

  • Smith, D. F., & Cummings, R. D. (2010). Preparation and Analysis of Glycan Microarrays. PMC. [Link]

  • Kubota, T., et al. (2022). Lewis fucose is a key moiety for the recognition of histo‐blood group antigens by GI.9 norovirus, as revealed by structural analysis. PMC - NIH. [Link]

  • van der Heiden, B., et al. (2022). The Role of Histo-Blood Group Antigens and Microbiota in Human Norovirus Replication in Zebrafish Larvae. Microbiology Spectrum. [Link]

  • Kubota, T., et al. (2022). Lewis fucose is a key moiety for the recognition of histo-blood group antigens by GI.9 norovirus, as revealed by structural analysis. PubMed. [Link]

  • Kubota, T., et al. (2022). Lewis fucose is a key moiety for the recognition of histo‐blood group antigens by GI.9 norovirus, as revealed by structural analysis. ResearchGate. [Link]

  • National Center for Functional Glycomics (NCFG). (n.d.). Publications. National Center for Functional Glycomics. [Link]

  • Li, Y., et al. (2026). Structural Insights into the Interaction Between a Core-Fucosylated Foodborne Hexasaccharide (H2N2F2) and Human Norovirus P Proteins. PMC. [Link]

  • Harvey, D. J. (2020). Mass Spectrometry-Based Structural Virology. Analytical Chemistry. [Link]

  • Yan, H. (2021). Investigation of The Role of Glycan Binding on Human Norovirus Using Mass Spectrometry. ediss.sub.hamburg. [Link]

  • Harvey, D. J. (2016). Mass spectrometric analysis of glycosylated viral proteins. PubMed. [Link]

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Safety Operating Guide

Lewis-b Tetrasaccharide: Comprehensive Disposal & Lifecycle Management Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Precautionary Principle

While Lewis-b tetrasaccharide (Leb) is a naturally occurring oligosaccharide (Fuc


1-2Gal

1-3(Fuc

1-4)GlcNAc

), laboratory-grade reagents differ significantly from dietary sugars. They are often synthetic, highly concentrated, or conjugated to carrier proteins (BSA, HSA) or lipid tails.

The Critical Insight: Do not treat Lewis-b waste as "sugar water." Although often unlisted under specific RCRA hazardous waste codes (P or U lists), leading suppliers classify many complex oligosaccharides as WGK 3 (Severely Hazardous to Waters) due to lack of chronic toxicity data and potential high biological oxygen demand (BOD) in aquatic systems [1]. Furthermore, its primary utility—binding Helicobacter pylori and cholera toxin—means waste streams are frequently co-contaminated with pathogens or toxins.

Core Rule: All Lewis-b waste must be captured as Chemical Waste or Biohazardous Waste . Never dispose of down the sanitary sewer.

Hazard Profiling & Segregation Strategy

Effective disposal begins with accurate characterization.[1] You must categorize the waste based on its experimental context, not just the molecule itself.

Waste CategoryComposition ContextHazard ClassDisposal Stream
Type A: Native Reagent Pure lyophilized powder or sterile aqueous solution. Expired or degraded.Chemical (Low Hazard)Solid/Liquid Chemical Waste
Type B: Chemical Conjugate Linked to azides, alkynes, or fluorescent tags (FITC, Biotin).Chemical (Reactive/Toxic)Solvent/Organic Waste
Type C: Biological Conjugate Conjugated to BSA, HSA, or KLH (Carrier proteins).Potential BiohazardIncineration / Bio-Medical
Type D: Assay Waste Leb mixed with H. pylori, Cholera toxin, or human serum.Biohazard (BSL-2) Autoclave

Bio-Waste

Decision Logic: Disposal Workflow

The following decision tree provides a self-validating logic flow to determine the correct disposal path.

Leb_Disposal_Flow Start Identify Lewis-b Waste Source Is_Bio Is it contaminated with Bacteria/Toxins/Serum? Start->Is_Bio Bio_Treat Deactivate: Autoclave (121°C, 30min) or Bleach (10% final vol) Is_Bio->Bio_Treat YES (Type D) Chem_Solid Is it Solid? (Powder, Vials, Wipes) Is_Bio->Chem_Solid NO (Type A, B, C) Is_Solid Physical State? Bio_Bin Dispose in Red Biohazard Bag (Incineration Stream) Bio_Treat->Bio_Bin Sol_Waste Solid Chemical Waste Container (Label: Non-RCRA Oligosaccharide) Chem_Solid->Sol_Waste Solid Chem_Liq Liquid Solvent Base? Chem_Solid->Chem_Liq Liquid Aq_Waste Aqueous Waste Carboy (Do NOT pour down drain) Chem_Liq->Aq_Waste Water/Buffer Org_Waste Organic Solvent Waste (If dissolved in DMSO/MeOH) Chem_Liq->Org_Waste DMSO/Methanol

Figure 1: Decision matrix for Lewis-b tetrasaccharide disposal. Note the critical divergence between biological assay waste and pure chemical reagent waste.

Detailed Operational Protocols

Protocol A: Disposal of Expired/Pure Reagent (Type A & B)

Context: You have found an old vial of Lewis-b (free or conjugated to a fluorophore) in the -20°C freezer.

  • Assessment: Check the solvent. If lyophilized (powder), proceed to Step 2. If in solution (e.g., DMSO or Water), proceed to Step 3.

  • Solid Waste:

    • Do not empty the vial. The dust can be an irritant/sensitizer [2].

    • Cap the vial tightly.

    • Place the entire vial into a clear, sealable bag.

    • Deposit into the Solid Chemical Waste drum.

    • Labeling: "Non-regulated Carbohydrate Solid. Potential Irritant."

  • Liquid Waste:

    • Aqueous: Pour into the "Aqueous Chemical Waste" carboy. Reasoning: Even if non-toxic, high sugar content promotes bacterial growth in plumbing traps, leading to biofilms and clogs.

    • Solvent (DMSO/MeOH): Pour into "Non-Halogenated Organic Waste."

    • Rinsing: Triple rinse the empty vial with water; collect the first rinse in the waste container. The vial can then be defaced and glass-recycled (if non-hazardous) or sharps-binned.

Protocol B: Disposal of Bio-Assay Waste (Type D)

Context: You have performed an ELISA or Surface Plasmon Resonance (SPR) chip regeneration involving H. pylori or Cholera Toxin B-subunit.

  • Primary Containment: Collect all flow-through, supernatants, and pipette tips in a primary beaker inside a biosafety cabinet.

  • Chemical Deactivation (Preferred for Liquids):

    • Add Sodium Hypochlorite (Bleach) to a final concentration of 10% (v/v).

    • Wait Time: Allow to sit for 30 minutes. Causality: This ensures hydrolysis of the protein toxins and lysis of bacterial membranes.

  • Autoclaving (Preferred for Solids/Agar):

    • Place waste in an autoclavable red bag.

    • Cycle: 121°C, 15 psi, minimum 30 minutes.

  • Final Disposal: Transfer treated waste to the institutional Biological Waste stream for incineration.

The "Self-Validating" Safety Check

Before signing off on the waste manifest, perform this 3-point check to ensure the system is secure:

  • pH Check: If the Lewis-b was used in a glycan array printing buffer (often acidic or basic), check the pH of the waste carboy. If <2 or >12.5, it is now Corrosive Waste (RCRA D002) and must be labeled as such [3].

  • Azide Screen: Was the Lewis-b azide-functionalized for Click Chemistry? If yes, ensure it is never mixed with heavy metals (copper/lead plumbing) or acids, which can form explosive hydrazoic acid. Segregate into a specific "Azide Waste" stream.

  • Volume Verification: Ensure secondary containment (trays under carboys) can hold 110% of the largest container's volume.

Emergency Procedures: Spills

Lewis-b is hygroscopic. A spill will quickly become a sticky, viscous hazard that attracts contaminants.

  • Isolate: Mark the area.[2]

  • PPE: Nitrile gloves, lab coat, safety glasses (standard).

  • Solubilize: Do not try to sweep dry powder; it will disperse. Cover with paper towels dampened with warm water.

  • Clean: Wipe up the dissolved sugar.

  • Decontaminate: Wipe the surface with 70% Ethanol to remove sticky residue and prevent fungal growth.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Lewis-b Tetrasaccharide. Product Number L5667. Retrieved from

  • PubChem. (n.d.). Lewis B Tetrasaccharide Compound Summary. National Center for Biotechnology Information. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Cornell University EHS. (2023). Disposal of Nonhazardous Laboratory Waste. Retrieved from

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling Lewis-b Tetrasaccharide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of glycobiology and drug development, the purity of your reagents is paramount. Equally important is the safety and efficiency of your laboratory practices. This guide provides essential, in-depth information for the safe handling of Lewis-b tetrasaccharide, a crucial reagent in various research applications. As your partner in scientific advancement, we aim to build deep trust by providing value that extends beyond the product itself, ensuring both the integrity of your work and the safety of your team.

Lewis-b tetrasaccharide is a biochemically significant oligosaccharide. While not classified as a hazardous substance, proper handling is crucial to maintain its purity, ensure experimental accuracy, and protect researchers from potential, albeit minimal, risks associated with handling any chemical powder. This guide offers a comprehensive framework for its use, from initial handling to final disposal.

Understanding the Nature of Lewis-b Tetrasaccharide: Why Precaution Matters

Lewis-b tetrasaccharide is typically supplied as a lyophilized, hygroscopic powder. Understanding its physical state is the first step in appreciating the necessary handling precautions.

  • Lyophilized Form: This means the compound is in a delicate, freeze-dried state, making it susceptible to contamination from moisture and airborne particulates.[1][2][3][4] Proper handling ensures the reagent's stability and longevity.

  • Hygroscopic Nature: The powder readily absorbs moisture from the atmosphere. This can affect its mass, compromise its structure, and potentially impact experimental results.

  • Aerosolization Potential: As a fine powder, there is a risk of generating airborne dust during handling. While not toxic, inhaling any chemical dust should be avoided as a general laboratory best practice.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of Personal Protective Equipment (PPE) is a non-negotiable aspect of laboratory safety when handling any chemical, including Lewis-b tetrasaccharide.[6] The following PPE is recommended to prevent contamination of the product and to ensure personal safety.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from any accidental splashes or airborne particles of the powder.
Hand Protection Nitrile gloves.Prevents direct skin contact and protects the reagent from contamination from oils and particulates on the hands.
Respiratory Protection N95 or FFP2 respirator.Recommended when handling larger quantities or when there is a potential for dust generation to minimize inhalation of airborne particles.[7]
Body Protection A clean laboratory coat.Protects personal clothing and skin from potential spills.

Expert Insight: The choice of an N95 respirator is a precautionary measure rooted in the principle of minimizing all chemical exposures, a cornerstone of good laboratory practice.[8] While Lewis-b tetrasaccharide is not associated with respiratory toxicity, preventing the inhalation of any foreign particulate matter is a sound scientific practice.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan ensures consistency and safety in your experimental workflow. Follow these steps for the safe and effective handling of Lewis-b tetrasaccharide.

Preparation and Weighing
  • Designated Workspace: Conduct all handling and weighing of the lyophilized powder within a clean, draft-free environment, such as a chemical fume hood or a ventilated balance enclosure, to prevent aerosolization and contamination.[5][8]

  • Acclimatization: Before opening, allow the vial to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the cold powder, which would compromise its integrity.

  • Weighing: Use an analytical balance for accurate measurement. Handle the vial with gloved hands to prevent contamination.

  • Aliquotting: For multiple experiments, it is advisable to weigh out the required amount and create aliquots to avoid repeated opening and closing of the main stock vial. This minimizes the risk of moisture absorption and contamination.

Reconstitution
  • Solvent Selection: Use a high-purity, appropriate solvent as recommended by the product's technical data sheet.

  • Controlled Addition: Slowly add the solvent to the vial containing the lyophilized powder. Avoid vigorous shaking which can cause frothing and potential denaturation.

  • Gentle Dissolution: Gently swirl or pipette the solution up and down to ensure complete dissolution.

Reconstitution_Workflow Start Start: Equilibrate Vial Weigh Weigh Powder in Ventilated Enclosure Start->Weigh Prevent Condensation Add_Solvent Slowly Add Appropriate Solvent Weigh->Add_Solvent Maintain Purity Dissolve Gently Swirl or Pipette to Dissolve Add_Solvent->Dissolve Ensure Complete Dissolution End End: Reconstituted Solution Ready for Use Dissolve->End Avoid Denaturation

Caption: Workflow for the safe reconstitution of lyophilized Lewis-b tetrasaccharide.

Spill Management: Preparedness and Response

Accidents can happen, and a clear, concise spill management plan is essential for maintaining a safe laboratory environment.

Minor Spills (Small amount of powder)
  • Alert and Isolate: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.

  • Clean-up: Carefully wipe up the contained spill with the damp paper towel. For dry powders, you can also use a scoop and place the material in a sealable bag.[9][10]

  • Decontamination: Clean the spill area with a suitable laboratory disinfectant or detergent solution.

  • Disposal: Dispose of the contaminated cleaning materials as non-hazardous laboratory waste.

Major Spills

In the unlikely event of a larger spill, the priority is to ensure the safety of all personnel.

  • Evacuate: Evacuate the immediate area.

  • Notify: Inform the laboratory supervisor and the institutional safety officer.

  • Restrict Access: Prevent entry to the affected area.

  • Professional Clean-up: Allow trained safety personnel to manage the clean-up.

Disposal Plan: Responsible Waste Management

Proper disposal of laboratory waste is a critical component of a comprehensive safety plan and demonstrates environmental responsibility.

Unused Product and Empty Containers
  • Unused Product: Uncontaminated, expired, or unwanted Lewis-b tetrasaccharide should be disposed of as non-hazardous chemical waste according to your institution's guidelines.[11][12] Do not pour down the drain or discard in regular trash.

  • Empty Containers: Empty vials should be rinsed with a suitable solvent, and the rinsate disposed of as non-hazardous liquid waste. The rinsed, empty container can then be discarded in the regular laboratory glass waste.

Contaminated Materials
  • PPE and Consumables: Used gloves, pipette tips, and other consumables that have come into contact with Lewis-b tetrasaccharide can be disposed of as non-hazardous solid laboratory waste.[13]

  • Liquid Waste: Solutions containing Lewis-b tetrasaccharide, if not contaminated with other hazardous materials, can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[11][14] Always check your institution's specific policies.

Disposal_Decision_Tree Waste Lewis-b Tetrasaccharide Waste Is_Contaminated Contaminated with Hazardous Material? Waste->Is_Contaminated Non_Hazardous Non-Hazardous Waste Stream Is_Contaminated->Non_Hazardous No Hazardous Follow Hazardous Waste Disposal Protocol Is_Contaminated->Hazardous Yes Solid_Liquid Solid or Liquid? Non_Hazardous->Solid_Liquid Solid_Disposal Dispose as Non-Hazardous Solid Lab Waste Solid_Liquid->Solid_Disposal Solid Liquid_Disposal Dispose Down Sanitary Sewer with Copious Water (Check Local Regulations) Solid_Liquid->Liquid_Disposal Liquid

Caption: Decision tree for the appropriate disposal of Lewis-b tetrasaccharide waste.

By adhering to these guidelines, you can ensure the safe and effective use of Lewis-b tetrasaccharide in your research, fostering a culture of safety and scientific integrity within your laboratory.

References

  • Department of Biology, University of York. Non-Hazardous Laboratory Waste. Retrieved from [Link]

  • Environmental Health & Safety, University of Delaware. Chemical Spill Clean-Up. Retrieved from [Link]

  • Environmental Health and Safety, UConn. Biological Waste Guide. Retrieved from [Link]

  • Texas A&M International University. Management and Disposal of Biological Waste. Retrieved from [Link]

  • Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Parker. A Comprehensive Guide to Lyophilization in Pharmaceutical and Biological Applications. Retrieved from [Link]

  • University of Guelph. Direction and the proper response procedure for a chemical spill. Retrieved from [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Fleet Bioprocessing. Optimising lyophilisation protocols to stabilise diagnostic reagents. Retrieved from [Link]

  • Catachem. Reagent Lyophilization. Retrieved from [Link]

  • UW-La Crosse. Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]

Sources

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。